2-(3-Bromophenyl)-1,3-dioxolane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPYKCPWNPPBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074012 | |
| Record name | 1,3-Dioxolane, 2-(3-bromophenyl)- | |
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Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2-(3-Bromophenyl)-1,3-dioxolane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
17789-14-9 | |
| Record name | 2-(3-Bromophenyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17789-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(m-Bromophenyl)-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017789149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolane, 2-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(m-bromophenyl)-1,3-dioxolane | |
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Foundational & Exploratory
2-(3-Bromophenyl)-1,3-dioxolane chemical properties
Content Type: In-Depth Technical Reference Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Synthesis, Physicochemical Properties, and Organometallic Utility
Core Directive: The Strategic "Masked" Scaffold
In complex organic synthesis, the compatibility of functional groups is the primary bottleneck. 2-(3-Bromophenyl)-1,3-dioxolane (CAS: 17789-14-9) serves a critical role as a protected electrophile .
While 3-bromobenzaldehyde is a common starting material, its aldehyde moiety is highly reactive toward nucleophiles (Grignard reagents, lithiates, hydrides). By converting the aldehyde into a cyclic acetal (1,3-dioxolane), researchers effectively "mask" this electrophilic site. This transformation inverts the chemoselectivity of the molecule, allowing the bromine substituent to be engaged in metal-halogen exchange or transition-metal catalyzed couplings without compromising the aldehyde functionality, which can be regenerated quantitatively under mild acidic conditions.
This guide details the synthesis, handling, and specific reactivity profiles of this essential intermediate.
Physicochemical Profile
The following data represents the standard specification for high-purity research-grade material.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 17789-14-9 | |
| Molecular Formula | C₉H₉BrO₂ | |
| Molecular Weight | 229.07 g/mol | |
| Appearance | Colorless to pale yellow liquid | May darken upon storage if not stabilized.[1] |
| Boiling Point | 132–133 °C @ 8 mmHg | High-vacuum distillation recommended for purification. |
| Density | 1.514 g/mL @ 25 °C | Denser than water; forms lower layer in aqueous extractions. |
| Refractive Index | ||
| Solubility | Soluble in THF, Et₂O, Toluene, DCM | Immiscible with water. |
| Stability | Base-stable; Acid-labile | Stable to R-Li, R-MgX, and aqueous bases. |
Synthesis: The Dean-Stark Protocol
The most robust method for synthesizing this compound is the acid-catalyzed condensation of 3-bromobenzaldehyde with ethylene glycol.
Mechanism & Causality
The reaction is an equilibrium process. To drive it to completion (Le Chatelier’s principle), water produced during acetalization must be continuously removed. Toluene is selected as the solvent because it forms a low-boiling azeotrope with water (85°C), which is efficiently trapped using a Dean-Stark apparatus.
Experimental Protocol
Scale: 100 mmol Yield Target: >95%
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add 3-bromobenzaldehyde (18.5 g, 100 mmol), ethylene glycol (18.6 g, 300 mmol, 3.0 equiv), and p-toluenesulfonic acid monohydrate (PTSA, 0.95 g, 5 mol%) to 200 mL of Toluene.
-
Note: Excess glycol forces the equilibrium forward.
-
-
Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the trap. Reaction is typically complete when water evolution ceases (approx. 3–5 hours).
-
Workup:
-
Cool to room temperature.[2]
-
Wash with saturated aqueous NaHCO₃ (2 x 100 mL) to neutralize the acid catalyst (crucial to prevent hydrolysis during concentration).
-
Wash with Brine (100 mL).
-
Dry organic layer over anhydrous MgSO₄.
-
-
Purification: Concentrate under reduced pressure. The crude oil is often pure enough for downstream use. For analytical purity, distill under vacuum (approx. 130 °C @ 8 mmHg).
Figure 1: Acid-catalyzed protection pathway utilizing azeotropic water removal.
Reactivity Profile & Applications
The utility of this compound lies in its ability to act as a nucleophilic aldehyde equivalent .
A. Lithium-Halogen Exchange (The "Masked" Formyl Anion)
Direct lithiation of 3-bromobenzaldehyde is impossible because the organolithium species would immediately attack the aldehyde of a neighboring molecule. The dioxolane ring is stable to strong bases, allowing the generation of the aryl lithium species.
-
Reagent: n-Butyllithium (n-BuLi)[3]
-
Conditions: THF, -78 °C.
-
Critical Control Point: Temperature must be maintained below -70 °C to prevent the "scrambling" of the lithium or elimination to a benzyne intermediate.
B. Grignard Formation
The corresponding Grignard reagent can be formed via magnesium insertion. This species is less basic than the lithium reagent and tolerates slightly higher temperatures, making it ideal for additions to ketones or nitriles.
C. Suzuki-Miyaura Cross-Coupling
The bromine atom remains active toward oxidative addition by Palladium(0). This allows the dioxolane unit to be coupled with aryl boronic acids to create biaryl scaffolds containing a protected aldehyde.
D. Deprotection (Regeneration)
The acetal is hydrolyzed back to the aldehyde using aqueous acid (e.g., 1M HCl, 5% H₂SO₄) in a cosolvent like THF or Acetone.
Figure 2: Divergent synthetic utility showing organometallic and transition-metal pathways.
Standard Operating Procedure: Grignard Reaction
Objective: Synthesis of a 3-formyl-substituted tertiary alcohol via the Grignard reagent of this compound.
-
Activation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.2 equiv). Add a single crystal of Iodine.
-
Initiation: Cover Mg with dry THF. Add 5% of the total volume of this compound solution. Heat gently with a heat gun until the iodine color fades (indicating initiation).
-
Addition: Dropwise add the remaining dioxolane/THF solution to maintain a gentle reflux without external heating.
-
Self-Validating Step: If reflux stops, stop addition and apply heat. Do not accumulate unreacted bromide.
-
-
Reaction: After addition, reflux for 1 hour to ensure complete insertion.
-
Coupling: Cool to 0 °C. Add the electrophile (e.g., Acetone) slowly.
-
Quench: Quench with saturated NH₄Cl.
-
Note: If the aldehyde is required immediately, quench with 1M HCl and stir for 2 hours to effect simultaneous deprotection.
-
Safety and Handling
-
Hazards: The compound is an irritant to eyes, skin, and the respiratory system (H315, H319, H335).
-
Storage: Store in a cool, dry place. While the acetal is stable to oxidation compared to the aldehyde, it should be kept under inert gas to prevent slow hydrolysis from atmospheric moisture.
-
Spill: Absorb with sand or vermiculite. Do not use acidic absorbents.
References
-
Sigma-Aldrich. this compound Product Specification.Link
-
PubChem. Compound Summary: this compound.[4] National Library of Medicine. Link
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the Suzuki coupling utility described). Link
-
Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithium Reagents Bearing Electrophilic Groups. Preparation by Halogen-Lithium Exchange.[3][6] Accounts of Chemical Research, 15(10), 300–305. (Describes the stability of acetals in Li-halogen exchange). Link
Sources
- 1. 1,3-Dioxolane, 2-(3-bromophenyl)- (CAS 17789-14-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. joss.tcnj.edu [joss.tcnj.edu]
- 4. This compound [stenutz.eu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comprehensive Technical Guide to 2-(3-Bromophenyl)-1,3-dioxolane: Synthesis, Characterization, and Applications in Drug Development
This technical guide provides an in-depth exploration of 2-(3-Bromophenyl)-1,3-dioxolane, a versatile synthetic intermediate with significant applications in organic synthesis, particularly within the realm of pharmaceutical and drug development. This document will detail its chemical identity, synthesis, spectroscopic characterization, and strategic applications, offering field-proven insights for researchers and scientists.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional organic compound that serves as a valuable building block in complex molecule synthesis. Its structure incorporates two key features that are highly advantageous for medicinal chemists: a 1,3-dioxolane ring and a bromophenyl moiety .
The 1,3-dioxolane ring functions as a robust protecting group for a carbonyl functionality, specifically an aldehyde in this case. This protection is crucial in multi-step syntheses where the aldehyde group needs to be shielded from reacting with nucleophiles or under basic conditions while transformations are carried out on other parts of the molecule.[1] The stability of the cyclic acetal allows for a wide range of chemical manipulations before its selective removal to regenerate the aldehyde.
Simultaneously, the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions. This is particularly significant in the construction of complex biaryl structures, which are common motifs in many biologically active compounds. The bromine atom can be readily substituted using powerful carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling, opening up a vast chemical space for analog synthesis and lead optimization in drug discovery programs.[2]
This guide will delve into the practical aspects of utilizing this compound, from its synthesis to its strategic deployment in synthetic routes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | m-Bromobenzaldehyde ethylene acetal, 3-Bromobenzaldehyde ethylene acetal | |
| CAS Number | 17789-14-9 | [3] |
| Molecular Formula | C₉H₉BrO₂ | [3] |
| Molecular Weight | 229.07 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Density | 1.514 g/mL at 25 °C | [3] |
| Boiling Point | 132-133 °C at 8 mmHg | [3] |
| Refractive Index (n20/D) | 1.563 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of 3-bromobenzaldehyde with ethylene glycol.
Reaction Principle and Mechanism
The reaction proceeds via the nucleophilic addition of ethylene glycol to the carbonyl carbon of 3-bromobenzaldehyde, catalyzed by a Brønsted or Lewis acid. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a two-step nucleophilic attack by the hydroxyl groups of ethylene glycol, leading to the formation of a hemiacetal intermediate and subsequent cyclization to the stable 1,3-dioxolane ring with the elimination of water. To drive the equilibrium towards the product, water is typically removed from the reaction mixture as it is formed, often using a Dean-Stark apparatus.
Caption: Acid-catalyzed formation of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous aryl-substituted dioxolanes.
Materials:
-
3-Bromobenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (PTSA) or other suitable acid catalyst
-
Toluene (or other suitable azeotroping solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-bromobenzaldehyde (1 equivalent), toluene (approx. 2 mL per mmol of aldehyde), and ethylene glycol (1.2-1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, and TLC analysis indicates the complete consumption of the starting aldehyde.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Self-Validation: The successful synthesis can be confirmed by comparing the spectroscopic data (NMR, IR) of the product with known data and by the disappearance of the aldehyde peak in the ¹H NMR and IR spectra of the starting material.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons of the dioxolane ring and the bromophenyl group.
-
Aromatic Protons (Ar-H): The four protons on the bromophenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.2-7.8 ppm). The substitution pattern will lead to distinct coupling patterns.
-
Acetal Proton (-OCHO-): A singlet for the proton at the C2 position of the dioxolane ring will be observed, typically in the range of δ 5.7-5.9 ppm. The downfield shift is due to the deshielding effect of the two adjacent oxygen atoms.
-
Dioxolane Methylene Protons (-OCH₂CH₂O-): The four protons of the ethylene glycol moiety will appear as a multiplet, often around δ 3.9-4.2 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-145 ppm), with the carbon attached to the bromine atom (C-Br) appearing at a characteristic chemical shift.
-
Acetal Carbon (-OCHO-): The carbon at the C2 position of the dioxolane ring will have a signal in the range of δ 102-104 ppm.
-
Dioxolane Methylene Carbons (-OCH₂CH₂O-): The two equivalent methylene carbons of the dioxolane ring will show a signal around δ 65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for confirming the formation of the acetal and the absence of the starting aldehyde.
-
C-O Stretching: Strong C-O stretching bands characteristic of the acetal group will be prominent in the region of 1050-1200 cm⁻¹.
-
Absence of C=O Stretching: The most critical diagnostic feature is the absence of the strong carbonyl (C=O) stretching band of the starting aldehyde, which typically appears around 1700 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring will be observed in their expected regions.
Applications in Drug Development and Organic Synthesis
The dual functionality of this compound makes it a highly strategic building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Carbonyl Protection
The primary role of the 1,3-dioxolane moiety is to protect the aldehyde group. This is essential when subsequent reactions are incompatible with an aldehyde functionality.
Caption: Strategic use of this compound as a protecting group.
Deprotection Protocol: The aldehyde can be regenerated by hydrolysis of the acetal under acidic aqueous conditions.[4] This is typically achieved by treating the protected compound with an acid such as hydrochloric acid or sulfuric acid in a mixture of an organic solvent and water. The lability of the acetal to acid allows for its removal under conditions that are often mild enough to not affect other functional groups in the molecule.
Cross-Coupling Reactions
The bromophenyl group is a versatile precursor for various metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of a C-C bond between the bromophenyl ring and a wide range of organoboron reagents.[4]
Suzuki-Miyaura Coupling Workflow:
-
Reactants: this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: The mixture is heated to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new biaryl compound.
Caption: Suzuki-Miyaura coupling of this compound.
This strategy is invaluable in drug discovery for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies. The 1,3-dioxolane ring itself is found in numerous bioactive molecules and can contribute to improved pharmacokinetic properties.[5]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important synthetic intermediate that offers a powerful combination of a protected aldehyde and a reactive handle for cross-coupling reactions. Its well-defined synthesis and predictable reactivity make it an invaluable tool for medicinal chemists and organic synthesis professionals engaged in the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively leverage this versatile building block in their drug discovery and development endeavors.
References
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Mustafa, Y. F., et al. (2025). Advancements in the Synthesis and Biomedical Impacts of Molecules Incorporating 1,3-Dioxolane. ResearchGate. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information for Barium complexes with crown-ether-functionalised amidinate and iminoanilide ligands. Retrieved from [Link]
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Wiley-VCH. (2006). Supporting Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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da Silva, A. B., et al. (2020). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. SciELO. Retrieved from [Link]
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Ganguly, N. C., et al. (2010). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. ResearchGate. Retrieved from [Link]
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Torikai, K. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. ResearchGate. Retrieved from [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
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ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Retrieved from [Link]
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PubChem. (n.d.). 2-Phenyl-1,3-dioxolane. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Bromophenyl)-1,3-dioxolane. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Tykwinski, R. R. (2003). Evolution of the Suzuki-Miyaura Cross-Coupling Reaction.
Sources
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-(3-Bromophenyl)-1,3-dioxolane
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of 2-(3-Bromophenyl)-1,3-dioxolane, a compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the compound's behavior under mass spectrometric conditions. We will explore the rationale behind selecting appropriate ionization techniques, delve into the predictable and complex fragmentation pathways under Electron Ionization (EI), and present a validated, step-by-step protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the structural elucidation and identification of this and structurally related molecules.
Introduction: The Analytical Imperative
This compound serves as a valuable intermediate in organic synthesis, often acting as a protected form of 3-bromobenzaldehyde. Its structure combines two key features that dictate its mass spectrometric behavior: a halogenated aromatic ring and a cyclic acetal (dioxolane) moiety. Accurate characterization is paramount to ensure purity, confirm identity, and monitor reaction progress. Mass spectrometry stands as a primary tool for this purpose due to its exceptional sensitivity and its ability to provide detailed structural information from a minimal amount of sample. This guide elucidates the principles and practical steps for a definitive mass spectrometric analysis.
Foundational Compound Characteristics
A successful analysis begins with an understanding of the analyte's fundamental properties.
| Property | Value | Source |
| Chemical Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Structure | ||
| 3D structure of this compound | ||
| Key Features | Bromophenyl group, 1,3-dioxolane ring | |
| Isotopic Signature | Contains Bromine (⁵⁰.⁷% ⁷⁹Br, ⁴⁹.³% ⁸¹Br) | [2] |
The presence of bromine is a critical analytical marker, as it imparts a characteristic isotopic pattern to the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) with a nearly 1:1 intensity ratio.
Choosing the Right Ionization Technique: A Strategic Decision
The choice of ionization method is the most critical parameter in mass spectrometry, as it governs the type and extent of information obtained. The goal is not merely to generate ions, but to do so in a way that best answers the analytical question.
Electron Ionization (EI): For In-Depth Structural Elucidation
For a relatively volatile and thermally stable small molecule like this compound, Electron Ionization (EI) is the gold standard. In the EI source, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a high-energy radical cation, denoted as [M]•+. This process deposits significant excess energy into the ion, inducing extensive and reproducible fragmentation.
Causality: The "hard" nature of EI is a deliberate choice. While it may lead to a weak or absent molecular ion peak, the resulting fragment ions create a detailed "fingerprint" of the molecule.[3] This fingerprint is highly specific and allows for unambiguous library matching and detailed structural confirmation, as demonstrated by the availability of an EI spectrum in the NIST database.[1]
Electrospray Ionization (ESI): For Molecular Weight Confirmation
Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution by applying a high voltage to create an aerosol.[4] This method imparts very little excess energy, resulting in minimal fragmentation.[4][5]
Causality: ESI would be the method of choice if the primary goal were simply to confirm the molecular weight or if the compound were being analyzed as part of a complex mixture via Liquid Chromatography-Mass Spectrometry (LC-MS). The expected output would be a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, rather than a complex fragmentation pattern.[6][7] For the purpose of this guide, which focuses on structural characterization, EI provides more valuable information.
Decoding the EI Mass Spectrum: A Mechanistic Approach
The 70 eV EI mass spectrum of this compound is a rich tapestry of fragments. Understanding their origin is key to a confident identification. The NIST database provides an experimental spectrum for this compound, which serves as our authoritative reference.[1]
The Molecular Ion [M]•+
The initial ionization event produces the molecular radical cation. Due to the bromine isotopes, this will appear as a doublet.
-
m/z 228: [C₉H₉⁷⁹BrO₂]•+
-
m/z 230: [C₉H₉⁸¹BrO₂]•+
It is characteristic of acetals and ethers to exhibit weak or even absent molecular ion peaks due to the stability of the fragments formed upon alpha-cleavage.[3][8] The experimental spectrum confirms that the molecular ion is present but not highly abundant.
Principal Fragmentation Pathways
The fragmentation of the molecular ion is not random; it follows predictable pathways governed by the formation of stable carbocations and neutral losses.
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// Nodes for ions M [label="[M]•+\nm/z 228/230", fillcolor="#F1F3F4", fontcolor="#202124"]; F183 [label="[BrC₆H₄CO]+\nm/z 183/185", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F155 [label="[BrC₆H₄]+\nm/z 155/157", fillcolor="#FBBC05", fontcolor="#202124"]; F149 [label="[C₉H₉O₂]+\nm/z 149", fillcolor="#34A853", fontcolor="#FFFFFF"]; F105 [label="[C₇H₅O]+\nm/z 105", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F77 [label="[C₆H₅]+\nm/z 77", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F73 [label="[C₃H₅O₂]+\nm/z 73", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges representing fragmentation M -> F183 [label="- C₂H₅O•"]; M -> F149 [label="- Br•"]; M -> F73 [label="- BrC₆H₄•", style=dashed]; F183 -> F155 [label="- CO"]; F155 -> F77 [label="- Br•"]; M -> F105 [label="- Br•, - C₂H₄O", style=dashed];
// Layout hints {rank=same; M;} {rank=same; F183; F149; F73;} {rank=same; F155;} {rank=same; F105; F77;} } केंद Caption: Predicted EI fragmentation pathways for this compound.
Pathway A: Formation of the Bromobenzoyl Cation (m/z 183/185) - The Base Peak This is the most prominent fragmentation pathway, leading to the base peak in the spectrum. It involves a rearrangement and cleavage within the dioxolane ring.
-
The molecular ion undergoes cleavage of a C-O bond in the dioxolane ring.
-
This is followed by the loss of an ethoxy radical (•C₂H₅O) or a sequential loss of radicals to form the highly stable, resonance-stabilized bromobenzoyl cation.
-
[C₇H₄BrO]⁺ at m/z 183/185. The near-equal intensity of these two peaks is a definitive indicator of a bromine-containing fragment.
-
Pathway B: Loss of Carbon Monoxide (CO) Acylium ions, such as the bromobenzoyl cation, readily lose carbon monoxide to form an aryl cation.
-
The ion at m/z 183/185 eliminates a neutral CO molecule (28 Da).
-
[C₆H₄Br]⁺ at m/z 155/157. This results in the bromophenyl cation, another characteristic isotopic doublet.
-
Pathway C: Loss of Bromine Radical Cleavage of the C-Br bond is a common fragmentation for aromatic halides.
-
The molecular ion can lose a bromine radical (•Br).
-
[C₉H₉O₂]⁺ at m/z 149. This ion is a singlet, as it no longer contains bromine.
-
-
The bromophenyl cation (m/z 155/157) can also lose a bromine radical.
-
[C₆H₅]⁺ at m/z 77. This is the classic phenyl cation.
-
Pathway D: Benzylic-type Cleavage Alpha-cleavage at the carbon connecting the two rings is another possibility, though less dominant than Pathway A for this molecule.
-
Cleavage of the bond between the C2 of the dioxolane and the phenyl ring.
-
[C₃H₅O₂]⁺ at m/z 73. This corresponds to the dioxolanyl cation. This peak is observed in the experimental spectrum, confirming this pathway occurs.
-
Summary of Key Diagnostic Ions
The following table summarizes the key fragments that are essential for the identification of this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Ion Formula | Isotopic Pattern | Significance |
| 228/230 | [M]•+ (Molecular Ion) | [C₉H₉BrO₂]•+ | 1:1 Doublet | Confirms molecular weight and elemental formula. Low intensity. |
| 183/185 | Bromobenzoyl cation | [C₇H₄BrO]⁺ | 1:1 Doublet | Base Peak. Highly stable acylium ion, most characteristic fragment. |
| 155/157 | Bromophenyl cation | [C₆H₄Br]⁺ | 1:1 Doublet | Formed by loss of CO from m/z 183/185. Confirms bromo-aromatic structure. |
| 149 | [M - Br]⁺ | [C₉H₉O₂]⁺ | Singlet | Confirms loss of bromine from the molecular ion. |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | Singlet | Formed from loss of Br from the bromobenzoyl cation. |
| 77 | Phenyl cation | [C₆H₅]⁺ | Singlet | Classic fragment for aromatic compounds. |
| 73 | Dioxolanyl cation | [C₃H₅O₂]⁺ | Singlet | Results from cleavage between the phenyl ring and dioxolane ring. |
A Self-Validating Experimental Protocol for GC-MS Analysis
This protocol is designed to be a self-validating system, ensuring reliable and reproducible results for the analysis of this compound.
dot digraph "GCMS_Workflow" { graph [nodesep=0.4, ranksep=0.5, splines=ortho, label="GC-MS Analytical Workflow", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Prep [label="1. Sample Preparation\n(Dilute in Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inject [label="2. GC Injection\n(1 µL, Split mode)", fillcolor="#F1F3F4", fontcolor="#202124"]; Separate [label="3. Chromatographic Separation\n(Capillary Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ionize [label="4. EI Ionization\n(70 eV)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="5. Mass Analysis\n(Quadrupole)", fillcolor="#FBBC05", fontcolor="#202124"]; Detect [label="6. Detection & Data Acquisition\n(Electron Multiplier)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Process [label="7. Data Processing\n(Spectrum Extraction & Library Search)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Prep -> Inject; Inject -> Separate; Separate -> Ionize; Ionize -> Analyze; Analyze -> Detect; Detect -> Process; } केंद Caption: A validated workflow for the GC-MS analysis of the target compound.
Sample Preparation
-
Solvent Selection: Choose a high-purity, volatile solvent compatible with GC analysis. Ethyl acetate is an excellent first choice.
-
Concentration: Prepare a stock solution of the sample at approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL.
-
Expertise Note: This concentration range is typically sufficient to produce a strong signal without overloading the GC column or the MS detector, ensuring good peak shape and spectral quality.
-
GC-MS Instrumentation and Parameters
This protocol assumes a standard capillary GC system coupled to a single quadrupole mass spectrometer.
-
Gas Chromatograph (GC) Parameters:
-
Injection Port: Split/Splitless injector.
-
Injection Mode: Split (e.g., 50:1 ratio). This is crucial to prevent column overload with a pure sample.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow mode (e.g., 1.2 mL/min).
-
Column: A standard non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Trustworthiness Note: This temperature program provides a good balance between separation efficiency and analysis time. The initial hold ensures good peak shape, while the ramp effectively elutes the analyte.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV. This is the standard energy for generating reproducible spectra that can be compared to commercial libraries like NIST.
-
Mass Range: Scan from m/z 40 to 350. This range covers all expected fragments and the molecular ion.
-
Solvent Delay: 3-4 minutes. This prevents the high concentration of the injection solvent from entering and saturating the MS detector.
-
Data Analysis and Validation
-
Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to this compound.
-
Spectrum Extraction: Extract the mass spectrum from the apex of the target peak.
-
Validation:
-
Confirm the presence of the key diagnostic ions listed in the table above, paying special attention to the m/z 183/185 base peak and the m/z 228/230 molecular ion.
-
Verify the ~1:1 isotopic ratio for all bromine-containing fragments.
-
Compare the acquired spectrum against the NIST reference spectrum for a confident match.[1]
-
Conclusion
The mass spectrometric analysis of this compound is a clear example of how fundamental principles of ionization and fragmentation can be applied to achieve unambiguous structural characterization. By selecting Electron Ionization, a rich fingerprint of fragment ions is produced. The key diagnostic signals—the molecular ion doublet at m/z 228/230 and the characteristic bromine-containing fragment ions at m/z 183/185 and 155/157—provide a robust and definitive identification. The GC-MS protocol detailed herein offers a reliable and self-validating workflow for researchers requiring the highest level of analytical confidence.
References
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 2-bromopropane. Retrieved from [Link]
- Woelfel, K., & Hartman, T. G. (1998). Mass Spectrometry of the Acetal Derivatives of Selected Generally Recognized as Safe Listed Aldehydes with Ethanol, 1,2-Propylene Glycol and Glycerol. In Flavor Analysis (pp. 231-259).
-
NIST. (n.d.). 1,3-Dioxolane, 2-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Wiley-VCH. (2006). Supporting Information. Retrieved from [Link]
- Gümüş, M., Ozden, S., & Demir, N. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6807-6817.
-
NIST. (n.d.). 2-Bromomethyl-1,3-dioxolane. NIST Chemistry WebBook. Retrieved from [Link]
- EPA/NIH. (1978).
-
NIST. (n.d.). 1,3-Dioxolane. NIST Chemistry WebBook. Retrieved from [Link]
- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. Y., & Chan, K. W. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12.
-
NIST. (n.d.). 2-Bromomethyl-1,3-dioxolane. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum and fragmentation patterns of 1,4-dioxane (m/z, 88 58).... Retrieved from [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2022). Electrospray Mass Spectrometry (1.4). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Byrd, H. C., & Cradock, J. C. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 21(5), 849–863.
-
Agilent. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Dioxolane. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(2-bromophenyl)-1,3-dioxolane. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Filo. (2025). The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr.... Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]
Sources
- 1. 1,3-Dioxolane, 2-(3-bromophenyl)- [webbook.nist.gov]
- 2. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
An In-depth Technical Guide to the Solubility of 2-(3-Bromophenyl)-1,3-dioxolane in Organic Solvents
Introduction: The Significance of 2-(3-Bromophenyl)-1,3-dioxolane in Modern Chemistry
This compound is a versatile synthetic intermediate that holds considerable importance in the realms of pharmaceutical research and fine chemical synthesis. The 1,3-dioxolane moiety frequently serves as a protecting group for aldehydes and ketones, a crucial step in multi-step organic synthesis to prevent unwanted side reactions.[1] The presence of the bromophenyl group provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of more complex molecular architectures. This dual functionality makes this compound a valuable building block in the development of novel therapeutic agents and other high-value organic molecules.
A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction media, influences reaction kinetics and yields, and is a critical parameter in purification processes such as crystallization and chromatography. For drug development professionals, solubility data is fundamental to formulation, bioavailability, and pharmacokinetic studies. This guide provides a comprehensive overview of the physicochemical properties of this compound, a predicted solubility profile in a range of common organic solvents, and a detailed experimental protocol for the precise determination of its solubility.
Physicochemical Properties: A Foundation for Understanding Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Density | 1.514 g/mL at 25 °C | [2] |
| Boiling Point | 132-133 °C at 8 mmHg | [2] |
| Refractive Index | n20/D 1.563 | [2] |
| Predicted logP (Octanol/Water) | 2.494 | [4] |
| Predicted Water Solubility | log10(S) = -2.88 mol/L | [4] |
The predicted octanol/water partition coefficient (logP) of 2.494 indicates that this compound is moderately lipophilic, suggesting a preference for non-polar environments over aqueous media.[4] This is further supported by the predicted low water solubility.[4] These parameters form the basis for the "like dissolves like" principle, which will be used to predict its solubility in various organic solvents.
Predicted Solubility Profile: A Practical Guide for Solvent Selection
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Non-polar | Soluble | The non-polar alkyl chain of hexane will interact favorably with the non-polar bromophenyl ring of the solute. |
| Toluene | Non-polar (Aromatic) | Very Soluble | The aromatic ring of toluene will have strong π-π stacking interactions with the bromophenyl ring of the solute, leading to high solubility. |
| Dichloromethane | Polar Aprotic | Very Soluble | Dichloromethane is a good solvent for a wide range of organic compounds and its polarity is suitable to dissolve both the polar and non-polar parts of the molecule. |
| Diethyl Ether | Polar Aprotic | Soluble | The ether functionality can act as a hydrogen bond acceptor for any weak C-H...O interactions, and its overall low polarity will solvate the bromophenyl group. |
| Ethyl Acetate | Polar Aprotic | Soluble | The ester group provides polarity to dissolve the dioxolane moiety, while the ethyl group helps in solvating the non-polar part of the molecule. |
| Acetone | Polar Aprotic | Soluble | Acetone is a versatile polar aprotic solvent that should effectively dissolve the compound. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | While polar, acetonitrile is less effective at solvating non-polar aromatic rings compared to other polar aprotic solvents. |
| Isopropanol | Polar Protic | Moderately Soluble | The hydroxyl group can interact with the dioxolane ring, but the overall polarity might be too high for optimal solvation of the bromophenyl group. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to isopropanol, the polarity of ethanol will favor interaction with the dioxolane ring, but less so with the bromophenyl moiety. |
| Methanol | Polar Protic | Sparingly Soluble | As the most polar of the common alcohols, methanol is expected to be a poorer solvent for the moderately lipophilic compound. |
| Water | Polar Protic | Insoluble | The predicted low water solubility is consistent with the "like dissolves like" principle, given the large non-polar bromophenyl group.[4] |
Experimental Determination of Solubility: A Robust Protocol
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial to ensure a saturated solution is formed with undissolved solid remaining.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached. Gentle agitation is recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle.
-
Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette.
-
Immediately filter the aliquot through a 0.45 µm syringe filter compatible with the solvent to remove any suspended microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations.
-
Analyze both the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Solvent Polarity: As demonstrated in the predicted solubility profile, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the polar dioxolane ring and the non-polar bromophenyl group will exhibit the highest dissolving power.
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This relationship, however, should be determined experimentally for each solvent system.
-
Crystalline Structure: If the compound is a solid at the experimental temperature, the energy required to break the crystal lattice will affect its solubility. Polymorphism, the existence of different crystal forms, can lead to different solubilities.
-
Presence of Impurities: Impurities in either the solute or the solvent can alter the solubility characteristics.
Conclusion
This compound is a key intermediate in organic synthesis, and a comprehensive understanding of its solubility is essential for its efficient application. This guide has provided a detailed overview of its physicochemical properties, a predicted solubility profile based on established chemical principles, and a robust experimental protocol for the accurate determination of its solubility. By leveraging this information, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing their workflows and accelerating the pace of discovery and development.
References
-
PubChem. This compound. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Katritzky, A. R., et al. (2000). A mild and efficient method for the formation of methylene acetals from 1,2- and 1,3-diols. Journal of Organic Chemistry, 65(6), 1886-1888.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reaction and synthesis. Springer Science & Business Media.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
-
Alfa Aesar. This compound MSDS. [Link]
-
Cheméo. 1,3-Dioxolane, 2-(3-bromophenyl)-. [Link]
- Yalkowsky, S. H., & He, Y. (2003).
-
The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). [Link]
Sources
Theoretical & Computational Profiling of 2-(3-Bromophenyl)-1,3-dioxolane
Executive Summary
2-(3-Bromophenyl)-1,3-dioxolane (CAS: 1004-69-9) represents a critical intermediate in medicinal chemistry, primarily serving as a protected form of 3-bromobenzaldehyde.[1][2] Its strategic value lies in the meta-bromide functionality , which allows for regioselective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck) while maintaining the aldehyde oxidation state masked within the acid-labile dioxolane ring.[1]
This guide establishes a rigorous theoretical framework for characterizing this molecule.[2] By leveraging Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, we provide a predictive model for its structural dynamics, electronic reactivity, and spectroscopic signatures.[1] This protocol is designed for researchers aiming to utilize this scaffold in fragment-based drug discovery (FBDD).[2]
Computational Methodology & Causality
To ensure high-fidelity data that correlates with experimental observations, the following computational levels of theory are prescribed.
Level of Theory Selection[2][3]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). [1][2]
-
Causality: B3LYP is the industry standard for organic molecules containing second-row elements (Br, O).[1] It effectively balances the exchange-correlation energy, providing accurate bond lengths for C-Br and C-O bonds where Hartree-Fock (HF) methods typically fail due to neglect of electron correlation.[1][2]
-
-
Basis Set: 6-311++G(d,p). [1][2]
-
Causality:
-
Diffuse Functions (++): Essential for the lone pairs on the dioxolane oxygens and the electron-rich bromine atom. Without these, the description of the Molecular Electrostatic Potential (MEP) will be artificially constricted.
-
Polarization Functions (d,p): Critical for modeling the anisotropic electron distribution around the bromine atom and the strained 5-membered dioxolane ring.
-
-
Self-Validating Protocol (SVP)
Every computational job must pass the following internal checks to be considered valid:
-
Frequency Check: No imaginary frequencies (Nimag=0) for ground states. One imaginary frequency (Nimag=1) for transition states.[2]
-
Convergence Criteria: Maximum Force < 0.00045 Hartree/Bohr; RMS Density Matrix < 1.00D-08.
Structural Geometry & Conformational Analysis
The Dioxolane Ring Pucker
The 1,3-dioxolane ring is not planar. It exists in a dynamic equilibrium between Envelope (E) and Twist (T) conformations.
-
Prediction: For 2-substituted dioxolanes, the C2 carbon (anomeric) typically occupies the "flap" of the envelope to minimize steric clash with the bulky 3-bromophenyl group.
-
Substituent Orientation: The 3-bromophenyl ring will adopt a pseudo-equatorial position relative to the dioxolane ring to minimize 1,3-diaxial interactions.[1]
Geometric Parameters (Predicted)
| Parameter | Bond/Angle | Predicted Value (Å / °) | Theoretical Basis |
| Bond Length | C(Ar)-Br | 1.90 - 1.92 Å | Typical C(sp2)-Br bond; slightly elongated by mesomeric effects.[1][2] |
| Bond Length | C(2)-O | 1.40 - 1.42 Å | Anomeric effect shortens this bond relative to typical ethers.[1][2] |
| Bond Angle | O-C(2)-O | 104° - 106° | Constrained by the 5-membered ring geometry.[1][2] |
| Dihedral | Ph-C(2)-O-C | ~30° - 40° | Indicates the twist/envelope distortion.[1][2] |
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The reactivity of this compound is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Localized primarily on the aromatic ring and bromine lone pairs . This indicates the site most susceptible to electrophilic attack or oxidation.
-
LUMO Location: Localized on the aromatic system (pi)*. This is the receptor site for nucleophilic attack (e.g., in Lithium-Halogen exchange).[1]
-
Chemical Hardness (
): A large gap (> 4.0 eV) is expected, classifying the molecule as "Hard," implying high stability and low reactivity toward soft nucleophiles unless activated by catalysis.[1]
Molecular Electrostatic Potential (MEP)
The MEP map is critical for predicting non-covalent interactions in a biological context (docking).[2]
-
Negative Potential (Red): Concentrated on the two dioxolane oxygens . These are Hydrogen Bond Acceptors (HBA).[2]
-
Positive Potential (Blue): Concentrated on the aromatic hydrogens .
-
Sigma Hole: A small region of positive potential may be observed on the extension of the C-Br bond, capable of forming "Halogen Bonds" with carbonyl backbone residues in proteins.
Spectroscopic Profiling (Diagnostic Markers)
Vibrational Spectroscopy (IR)
To validate synthesis, look for the disappearance of the aldehyde carbonyl stretch and the appearance of ether bands.
| Mode | Frequency (cm⁻¹) | Intensity | Assignment |
| C-H Stretch (Ar) | 3050 - 3100 | Weak | Aromatic C-H stretching.[1][2] |
| C-H Stretch (Alk) | 2880 - 2950 | Medium | Dioxolane CH₂ symmetric/asymmetric stretch.[2] |
| C=C Stretch | 1470 - 1580 | Medium | Aromatic ring skeletal vibrations.[1][2] |
| C-O-C Stretch | 1050 - 1150 | Strong | Characteristic cyclic acetal "fingerprint".[2] |
| C-Br Stretch | 650 - 700 | Medium | Aryl bromide signature.[1][2] |
| C=O Stretch | Absent | - | Absence confirms complete protection of aldehyde.[2] |
NMR Prediction (GIAO Method)[2]
-
¹H NMR: The acetal proton (O-CH-O) is the diagnostic singlet, expected at δ 5.6 - 5.9 ppm .[1][2]
-
¹³C NMR: The acetal carbon is desheilded, appearing at δ 101 - 104 ppm .[1]
Visualization & Workflows
Computational Workflow
The following diagram outlines the step-by-step logic for the theoretical study, ensuring data integrity.
Figure 1: Decision-tree workflow for the computational characterization of this compound.
Synthesis & Application Pathway
Understanding the chemical context is vital for the "Drug Development" audience.
Figure 2: Synthetic utility pathway showing the stability of the dioxolane scaffold during metal-catalyzed coupling.
References
-
Frisch, M. J., et al. (2016).[1][2] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] (Standard software for DFT calculations).[2]
-
Becke, A. D. (1993).[1][2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Authoritative source on dioxolane stability). Link
-
Udhayakala, P., et al. (2011).[1][2][3] Theoretical and experimental studies of vibrational spectra and thermodynamical analysis of 3′-bromopropiophenone. Journal of Molecular Modeling, 17, 1587–1598.[1] (Methodological basis for bromophenyl DFT studies). Link
Sources
Computational Characterization & Reactivity Profiling of 2-(3-Bromophenyl)-1,3-dioxolane
A Strategic Technical Guide for Medicinal Chemistry Applications
Executive Summary
2-(3-Bromophenyl)-1,3-dioxolane (CAS: 2404-51-5) serves as a critical "masked" intermediate in medicinal chemistry. It functions simultaneously as a protected aldehyde (via the acid-labile acetal) and a handle for metal-catalyzed cross-coupling (via the aryl bromide).
This guide provides a rigorous computational framework for modeling this molecule. Unlike standard organic substrates, the 1,3-dioxolane ring introduces specific conformational flexibility ("envelope" puckering) that significantly influences steric volume and reactivity. The protocols below prioritize dispersion-corrected DFT to accurately capture these non-covalent intramolecular interactions, essential for high-fidelity predictive modeling in drug discovery pipelines.
Part 1: Computational Architecture & Methodology
To achieve "chemical accuracy" (< 1 kcal/mol error), standard B3LYP calculations are often insufficient for dioxolane rings due to their inability to model weak dispersion forces involved in ring puckering. The following protocol is the recommended industry standard for this class of compounds.
Recommended Level of Theory
| Component | Recommendation | Scientific Rationale (Causality) |
| Functional | These range-separated hybrid functionals include dispersion corrections (D), critical for accurately modeling the energy differences between the envelope and twisted conformers of the dioxolane ring [1]. | |
| Basis Set (Light Atoms) | 6-311++G(d,p) | Triple-zeta quality with diffuse functions (++) is required to describe the lone pairs on the dioxolane oxygens correctly. |
| Basis Set (Bromine) | def2-TZVP | Bromine is a heavy atom. The def2-TZVP basis set provides a balanced description of valence electrons without the computational cost of QZVP, superior to older Pople sets (like 6-311G) for halogenated aromatics [2]. |
| Solvation Model | SMD (Solvation Model based on Density) | Prefer SMD over PCM for calculating free energies of solvation ( |
The "Self-Validating" Workflow
Trustworthiness in computational chemistry comes from rigorous checks. Every calculation must pass the following validation gates:
-
Imaginary Frequency Check: Ground states must have
. Transition states (e.g., oxidative addition) must have . -
Wavefunction Stability: Run Stable=Opt to ensure the electronic solution is a global minimum and not an unstable saddle point, particularly important for the bromine atom's electron cloud.
-
Spin Contamination: For radical intermediates (if modeling mechanism),
should deviate < 10% from the theoretical value (0.75 for doublets).
Part 2: Structural Dynamics & Conformational Landscape
The 1,3-dioxolane ring is not planar; it exists in a dynamic equilibrium between envelope (E) and twisted (T) conformations. Furthermore, the bond connecting the phenyl ring to the dioxolane (C1'-C2) allows for rotation.
The Conformational Search Protocol
You cannot assume a single static structure. A Boltzmann-weighted average of conformers is required for accurate NMR or IR prediction.
Figure 1: Automated conformational search workflow to identify the global minimum among dioxolane puckering modes.
Key Structural Parameters
In the global minimum, the phenyl ring typically adopts a bisectional orientation relative to the dioxolane ring to minimize steric clash with the C4/C5 protons.
-
Torsion Angle (
C1'-C2-O3-C4): Expect values near ~30-40° (twisted envelope). -
Anomeric Effect: The C2-O bond lengths will be slightly unequal due to hyperconjugation from the oxygen lone pairs into the
orbital of the adjacent C-O bond.
Part 3: Reactivity Descriptors & Electronic Structure
For drug development, understanding where this molecule will react (metabolic soft spots or synthetic vectors) is crucial.
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the aromatic ring and Bromine lone pairs . This indicates the site susceptible to electrophilic attack or oxidation.
-
LUMO (Lowest Unoccupied Molecular Orbital): Located on the
system of the phenyl ring . This is the receptor site for nucleophilic attack (e.g., by electron-rich phosphine ligands during catalysis).
Molecular Electrostatic Potential (MEP) Map
Visualizing the MEP allows for rapid prediction of non-covalent interactions (e.g., in a protein binding pocket).
| Region | Potential (V) | Chemical Significance |
| Red (Negative) | Oxygens (Dioxolane) | Hydrogen bond acceptor sites. Vulnerable to protonation (acid sensitivity). |
| Yellow/Red | Bromine | Weak H-bond acceptor; site of halogen bonding ( |
| Blue (Positive) | Aromatic Hydrogens | H-bond donor sites (weak). |
| Green (Neutral) | C-H (Dioxolane) | Lipophilic surface; drives hydrophobic interactions. |
Reactivity Logic Diagram
The following logic gate describes how the molecule behaves under different synthetic conditions, derived from FUKUI indices calculations.
Figure 2: Reactivity pathways based on electronic density and bond dissociation energies (BDE).
Part 4: Spectroscopic Validation (IR & NMR)
To validate your calculations, compare the computed values (scaled) against experimental data.
Vibrational Spectroscopy (IR)
Scaling Factor: For
| Mode Description | Approx. Freq ( | Intensity | Diagnostic Note |
| C-H Stretch (Aromatic) | 3050 - 3100 | Weak | Standard aromatic signature. |
| C-H Stretch (Acetal) | 2850 - 2950 | Medium | Distinctive symmetric/asymmetric dioxolane |
| C=C Stretch (Ring) | 1450 - 1600 | Medium | "Breathing" modes of the benzene ring. |
| C-O-C Stretch (Sym) | 1080 - 1150 | Strong | Primary Fingerprint: The "butterfly" motion of the dioxolane ring. |
| C-Br Stretch | 650 - 750 | Medium | Heavy atom stretch; sensitive to basis set quality. |
NMR Shift Prediction (GIAO Method)
Run a single-point calculation on the optimized geometry using NMR=GIAO.
-
Reference: Compute TMS (Tetramethylsilane) at the exact same level of theory and subtract its shielding value from your target molecule's shielding value.
-
Key Signal: The acetal proton (CH at C2 position) is the most diagnostic.
-
Experimental: ~5.7 - 5.9 ppm.
-
Computational Target: Deviation should be < 0.2 ppm.
-
References
-
Bursch, M., et al. (2022).[1][2] "Best-Practice DFT Protocols for Basic Molecular Computational Chemistry." Angewandte Chemie International Edition. [Link]
-
Weigend, F., & Ahlrichs, R. (2005). "Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy." Physical Chemistry Chemical Physics, 7(18), 3297-3305. [Link]
-
Merrick, J. P., et al. (2007). "An evaluation of harmonic vibrational frequency scaling factors." The Journal of Physical Chemistry A, 111(45), 11683-11700. [Link]
-
PubChem Database. (n.d.). "this compound Compound Summary." National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
use of 2-(3-Bromophenyl)-1,3-dioxolane as a protecting group
Part 1: Strategic Overview
In complex organic synthesis, particularly within drug discovery, the coexistence of incompatible functional groups presents a fundamental challenge. 3-Bromobenzaldehyde is a prime example: it contains an electrophilic aldehyde (susceptible to nucleophilic attack) and an aryl bromide (a handle for metal-catalyzed coupling or lithiation).
2-(3-Bromophenyl)-1,3-dioxolane is not merely a chemical intermediate; it is the "masked" equivalent of 3-bromobenzaldehyde. By converting the aldehyde into a cyclic acetal (dioxolane), we render the carbonyl carbon chemically inert to bases, nucleophiles, and reducing agents. This unmasks the latent reactivity of the aryl bromide, allowing for transformations—specifically Lithium-Halogen Exchange and Palladium-Catalyzed Cross-Couplings —that would otherwise destroy the aldehyde functionality.
Core Advantages:
-
Orthogonal Reactivity: The dioxolane moiety is stable under basic/nucleophilic conditions (pH > 7) but labile under acidic conditions (pH < 4).
-
Lithiation Enabler: Allows the generation of meta-lithiobenzaldehyde equivalents, which are impossible to generate from the parent aldehyde due to competitive addition of the alkyllithium to the carbonyl.
-
Atom Economy: The ethylene glycol protecting group is inexpensive and easily installed/removed with high yield.
Part 2: Synthesis of the Protected Scaffold
The formation of the 1,3-dioxolane ring is an equilibrium-driven process. To ensure high conversion, water must be physically removed from the reaction matrix.[1]
Materials Table
| Reagent | Equiv. | Role |
| 3-Bromobenzaldehyde | 1.0 | Substrate |
| Ethylene Glycol | 1.2 - 1.5 | Protecting Agent |
| p-Toluenesulfonic Acid (pTSA) | 0.05 | Acid Catalyst |
| Toluene | Solvent | Azeotrope former |
Protocol 1: Dean-Stark Protection
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 3-bromobenzaldehyde (e.g., 50 mmol) and toluene (approx. 5 mL/mmol) to the flask.
-
Addition: Add ethylene glycol (75 mmol) and catalytic pTSA (2.5 mmol).
-
Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Toluene and water will azeotrope into the trap.[1] The water (denser) will settle at the bottom; toluene will overflow back into the flask.
-
Monitoring: Continue reflux until water evolution ceases (typically 3–6 hours). Monitor by TLC (SiO₂, 10% EtOAc/Hexane). The aldehyde spot (lower R_f) should disappear; the acetal spot (higher R_f) will appear.
-
Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (to neutralize acid) and then brine.[1]
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate this compound
-
Note: The product is often a stable oil or low-melting solid that can be used directly or distilled (bp ~132°C at 8 mmHg) for high purity.
-
Part 3: Key Application – Lithium-Halogen Exchange
This is the primary utility of this scaffold. Attempting this reaction on the unprotected aldehyde results in immediate destruction of the starting material via nucleophilic addition.
Mechanistic Logic (The "Why")
The 1,3-dioxolane ring creates a steric and electronic shield. When treated with n-Butyllithium (n-BuLi), the lithium preferentially attacks the bromine atom (soft nucleophile/polarizable bond) rather than the acetal oxygens, generating the aryl lithium species.
Protocol 2: Generation and Trapping of the Aryl Lithium
Critical Safety:n-BuLi is pyrophoric. All glassware must be flame-dried and flushed with Argon/Nitrogen.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Cryogenics: Cool the solution to -78°C (Dry Ice/Acetone bath). This temperature is mandatory to prevent the aryl lithium from attacking the THF solvent or the dioxolane ring itself.
-
Exchange: Add n-BuLi (1.05 equiv, typically 1.6M or 2.5M in hexanes) dropwise over 15 minutes.
-
Observation: A color change (often yellow/orange) indicates formation of the aryl lithium.
-
-
Incubation: Stir at -78°C for 30–60 minutes.
-
Electrophile Trapping: Add the desired electrophile (e.g., DMF to regenerate a formyl group, or an alkyl halide) dissolved in THF.
-
Warming: Allow the reaction to warm to room temperature slowly.
-
Quench: Quench with saturated NH₄Cl.
Part 4: Suzuki-Miyaura Cross-Coupling
The dioxolane group is entirely stable to the basic conditions of Suzuki coupling, unlike the aldehyde which can undergo Cannizzaro disproportionation or aldol condensations under vigorous basic heating.
Protocol 3: Pd-Catalyzed Arylation
-
Reagents: Combine this compound (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Base (K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Solvent: Use a degassed mixture of Toluene/Water (10:1) or 1,4-Dioxane.[2]
-
Catalyst: Add Pd(PPh₃)₄ (3-5 mol%).
-
Reaction: Heat to 80–90°C under inert atmosphere for 12–18 hours.
-
Workup: The dioxolane remains intact. Standard extraction and silica chromatography.
Part 5: Deprotection (Restoring the Aldehyde)
Once the organometallic transformations are complete, the masking group must be removed.
Protocol 4: Acidic Hydrolysis
-
Solvent: Dissolve the functionalized dioxolane in THF or Acetone.
-
Acid: Add 1M or 3M aqueous HCl (approx. 10 equiv of acid relative to substrate).
-
Reaction: Stir at room temperature.
-
Kinetics: Hydrolysis is usually rapid (1–4 hours).
-
Monitoring: TLC will show the conversion of the non-polar acetal back to the polar aldehyde.
-
-
Neutralization: Carefully neutralize with NaHCO₃ before extraction to prevent side reactions of the free aldehyde.
Part 6: Summary Workflow
References
-
Synthesis & Dean-Stark Protocol
-
Lithium-Halogen Exchange Mechanism
-
Suzuki Coupling Compatibility
-
Deprotection Methodologies
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling of 2-(3-Bromophenyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling
The construction of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds, enabling the efficient synthesis of these complex architectures.[1] Developed by Nobel laureate Akira Suzuki, this palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organohalide offers several advantages, including mild reaction conditions, high functional group tolerance, and the use of readily available and less toxic reagents.[2][3]
This application note provides a detailed guide to the Suzuki-Miyaura coupling of 2-(3-Bromophenyl)-1,3-dioxolane, a valuable building block in organic synthesis. The dioxolane moiety serves as a protecting group for the benzaldehyde functionality, allowing for the selective formation of the biaryl bond without interference from the aldehyde group. Subsequent deprotection can then reveal the aldehyde for further synthetic transformations. Herein, we will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss key considerations for optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Protocols for the Suzuki Coupling of this compound
The following protocols provide a starting point for the successful Suzuki coupling of this compound with a variety of arylboronic acids. Optimization may be required depending on the specific boronic acid used.
Protocol 1: General Conditions with Pd(PPh₃)₄
This protocol utilizes the widely available and effective catalyst, Tetrakis(triphenylphosphine)palladium(0).
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane or Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Enhanced Reactivity with a Buchwald Ligand
For more challenging couplings, particularly with sterically hindered or electron-rich boronic acids, the use of a more electron-rich and bulky phosphine ligand, such as SPhos, can significantly improve yields and reaction rates.[7]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane or 2-Methyltetrahydrofuran (2-MeTHF)
-
Water (degassed)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the reaction solvent under an inert atmosphere.
-
Add the pre-formed catalyst solution to the reaction flask via syringe.
-
Add the degassed solvent (e.g., 10 mL of 2-MeTHF and 1 mL of water).
-
Heat the reaction mixture to 70-90 °C and stir vigorously.
-
Monitor the reaction as described in Protocol 1.
-
Follow the same workup and purification procedure as in Protocol 1.
Key Considerations and Optimization Strategies
The success of the Suzuki coupling of this compound can be influenced by several factors. A systematic approach to optimization can lead to significant improvements in yield and purity.
| Parameter | Options and Considerations | Rationale and Causality |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald precatalysts | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, precatalysts or in-situ generated catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands) can enhance the rate of oxidative addition.[7] |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | The choice of ligand is critical. Electron-rich and sterically hindered ligands promote the oxidative addition and reductive elimination steps. For electron-rich aryl bromides, more electron-donating ligands can be beneficial. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | The base activates the boronic acid for transmetalation. K₃PO₄ is often a good choice for sensitive substrates. Cs₂CO₃ is more soluble in organic solvents and can be effective in difficult couplings.[5] |
| Solvent | 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dimethylformamide (DMF), often with water | The solvent system influences the solubility of the reagents and the rate of reaction. A mixture of an organic solvent and water is common, as water can help to dissolve the inorganic base and facilitate the reaction.[3] |
| Temperature | 60-110 °C | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of the catalyst or substrates. The optimal temperature should be determined empirically. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, inefficient oxidative addition or transmetalation. | Ensure the palladium catalyst is fresh and properly handled. Consider a more active catalyst/ligand system (e.g., Buchwald precatalyst). Screen different bases and solvents. |
| Homocoupling of Boronic Acid | Presence of oxygen, catalyst decomposition. | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction. |
| Protodeborylation (Loss of Boronic Acid Group) | Presence of excess water or protic solvents, prolonged reaction times at high temperatures. | Use anhydrous solvents if necessary, or minimize the amount of water. Use a milder base. |
| Dehalogenation of Aryl Bromide | Side reaction promoted by some catalyst/ligand systems. | Try a different ligand or a lower reaction temperature. |
Experimental Workflow Visualization
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of a diverse range of biaryl compounds. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. The protocols and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of this important transformation in both academic and industrial settings, paving the way for the discovery and development of novel molecules with significant applications.
References
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Efficient Deprotection of 2-(3-Bromophenyl)-1,3-dioxolane to yield 3-Bromobenzaldehyde
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the efficient deprotection of 2-(3-bromophenyl)-1,3-dioxolane to afford 3-bromobenzaldehyde. The 1,3-dioxolane group is a robust protecting group for aldehydes, stable to a wide range of nucleophilic and basic conditions. Its removal is typically effected under acidic conditions via hydrolysis. This document will delve into the mechanistic underpinnings of this transformation, present a validated experimental protocol, and discuss critical parameters for achieving high yield and purity of the desired product, a valuable intermediate in pharmaceutical and fine chemical synthesis.
Introduction: The Strategic Role of Acetal Protecting Groups
In multi-step organic synthesis, the selective transformation of a specific functional group in the presence of others is a paramount challenge. Protecting groups are instrumental in achieving this selectivity by temporarily masking a reactive functional group, thereby preventing it from undergoing unwanted reactions. The 1,3-dioxolane, a cyclic acetal, is a widely employed protecting group for aldehydes and ketones due to its ease of formation and general stability under neutral to basic conditions.[1] The deprotection, or removal, of the acetal to regenerate the carbonyl compound is a critical step that must be performed efficiently and without compromising other functionalities within the molecule. This process is typically achieved through acid-catalyzed hydrolysis.[1][2][3]
The equilibrium of the hydrolysis reaction is driven towards the products by the presence of a large excess of water.[2] This application note focuses on the specific deprotection of this compound, a key step in synthetic routes where the aldehyde functionality of 3-bromobenzaldehyde needs to be masked during preceding transformations.
Mechanistic Insight: The Acid-Catalyzed Hydrolysis of a Dioxolane
The deprotection of this compound proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst, such as hydrochloric acid or sulfuric acid. This protonation converts the hydroxyl group into a good leaving group (water). The subsequent steps involve the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation, followed by the nucleophilic attack of water. A final deprotonation step regenerates the acid catalyst and yields the desired aldehyde and ethylene glycol as a byproduct.
The key steps of the mechanism are as follows:
-
Protonation: One of the oxygen atoms of the dioxolane ring is protonated by the acid catalyst.
-
Ring Opening: The protonated dioxolane undergoes ring opening to form a resonance-stabilized carbocation and a hydroxyl group.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated to form a hemiacetal.
-
Second Protonation and Elimination: The hydroxyl group of the hemiacetal is protonated and subsequently eliminated as a water molecule, reforming a carbocation.
-
Final Deprotonation: A final deprotonation step yields the aldehyde and regenerates the acid catalyst.
Caption: Acid-catalyzed hydrolysis of this compound.
Materials and Methods
Materials
| Compound Name | Structure | MW ( g/mol ) | Physical State | CAS No. |
| This compound | 229.07 | Colorless liquid | 17789-14-9 | |
| 3-Bromobenzaldehyde | 185.02 | Colorless to light yellow liquid | 3132-99-8 | |
| Hydrochloric Acid (HCl) | - | 36.46 | Aqueous solution | 7647-01-0 |
| Acetone | - | 58.08 | Colorless liquid | 67-64-1 |
| Dichloromethane (DCM) | - | 84.93 | Colorless liquid | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 84.01 | Aqueous solution | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 120.37 | White solid | 7487-88-9 |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Experimental Protocol
This protocol is adapted from established procedures for the acid-catalyzed hydrolysis of aryl-substituted dioxolanes and is optimized for the deprotection of this compound.
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 21.8 mmol).
-
Dissolve the starting material in acetone (40 mL).
-
Add a 3M aqueous solution of hydrochloric acid (20 mL). The use of a water-miscible co-solvent like acetone ensures the homogeneity of the reaction mixture.
Reaction Execution
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The starting material and product should have distinct Rf values. The reaction is typically complete within 2-4 hours.
-
For faster reaction times, the mixture can be gently heated to 40-50 °C. However, room temperature is generally sufficient and minimizes the risk of side reactions.
Work-up and Isolation
-
Once the reaction is complete, as indicated by TLC, transfer the reaction mixture to a separatory funnel.
-
Add dichloromethane (50 mL) to the separatory funnel to extract the organic product.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine (30 mL) to remove any residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-bromobenzaldehyde.
Purification
The crude 3-bromobenzaldehyde is often of sufficient purity for subsequent synthetic steps. However, for applications requiring high purity, the product can be further purified by one of the following methods:
-
Distillation: Vacuum distillation is an effective method for purifying 3-bromobenzaldehyde.[4]
-
Bisulfite Adduct Formation: The aldehyde can be selectively precipitated as a solid bisulfite adduct by shaking the crude product with a saturated sodium bisulfite solution. This adduct can then be filtered, washed, and the pure aldehyde regenerated by treatment with a base (e.g., sodium carbonate solution) followed by extraction.[5]
Safety and Handling Precautions
-
3-Bromobenzaldehyde: This compound is harmful if swallowed and causes skin and eye irritation.[6] It is recommended to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with extreme care and always add acid to water, not the other way around.
-
Organic Solvents: Acetone and dichloromethane are flammable and volatile. Work in a well-ventilated area away from ignition sources.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, gently heating the mixture, or adding a small amount of additional acid catalyst.
-
Low Yield: Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with dichloromethane will maximize the recovery. Inefficient neutralization of the acid can also lead to product degradation.
-
Alternative Catalysts: While hydrochloric acid is effective, other acid catalysts can be employed. Pyridinium p-toluenesulfonate (PPTS) is a milder catalyst that can be used for substrates sensitive to strong acids.[6][7] Lewis acids have also been reported to catalyze acetal deprotection.[3]
Conclusion
The acid-catalyzed hydrolysis of this compound is a reliable and efficient method for the synthesis of 3-bromobenzaldehyde. The protocol described herein provides a robust and scalable procedure for researchers in drug development and fine chemical synthesis. By understanding the underlying mechanism and paying close attention to the experimental details, high yields of the desired product can be consistently achieved.
References
- U.S. Patent 4,304,938, issued December 8, 1981. Process for the preparation of 3-phenoxybenzenes.
- Russian Federation Patent RU2036919C1, issued June 10, 1995. Method of 1,3-dioxolane synthesis.
-
Gattermann, L.; Wieland, H. p-Bromobenzaldehyde. Org. Synth.1922 , 2, 11. DOI: 10.15227/orgsyn.002.0011. Available at: [Link]
-
"Pyridinium p-toluenesulfonate." ResearchGate, n.d. Available at: [Link]
-
"Synthesis of 1,3-dioxolanes." Organic Chemistry Portal, n.d. Available at: [Link]
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004; pp 223-233.
- U.S. Patent 4,036,887, issued July 19, 1977. Preparation of 3-bromobenzaldehyde.
- U.S. Patent 4,532,338, issued July 30, 1985. Process for producing 2-halomethyl-1,3-cyclic acetal.
-
"1,3-Dioxanes, 1,3-Dioxolanes." Scribd, n.d. Available at: [Link]
-
"Pyridinium p-toluenesulfonate." Wikipedia, Wikimedia Foundation, last modified 25 May 2023. Available at: [Link]
-
Salmi, E. J. "The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans." Semantic Scholar, n.d. Available at: [Link]
- Ganguly, N. C.; Barik, S. K. "A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System." Synthesis2009, 2009 (09), 1393-1399. DOI: 10.1055/s-0028-1088023.
-
da Silva, A. B. F.; et al. "Synthetic Studies toward (−)-Cleistenolide." J. Braz. Chem. Soc.2020 , 31 (4), 758-765. Available at: [Link]
- Kinast, S.; et al. "Functionalization of 3-Chlorobenzaldehyde." Synthesis2012, 44 (14), 2200-2208. DOI: 10.1055/s-0031-1290993.
-
"Organic Reaction Workup Formulas for Specific Reagents." University of Rochester, n.d. Available at: [Link]
-
"Pyridinium p-Toluenesulfonate (PPTS)." Common Organic Chemistry, n.d. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 7. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
applications of 2-(3-Bromophenyl)-1,3-dioxolane in medicinal chemistry
Application Note: 2-(3-Bromophenyl)-1,3-dioxolane in Medicinal Chemistry
Executive Summary: The Strategic "Masked Aldehyde"
In the architecture of complex pharmaceutical scaffolds, This compound (CAS: 1004-22-4) serves a critical function as a chemoselective building block . It is the ethylene acetal-protected form of 3-bromobenzaldehyde.
Its primary value lies in its ability to mask the electrophilic aldehyde while preserving the reactivity of the aryl bromide. This allows medicinal chemists to perform transformations that would otherwise destroy an aldehyde—specifically organolithium/Grignard formation and transition-metal catalyzed cross-couplings —before revealing the carbonyl group for late-stage functionalization (e.g., reductive amination or olefination).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1004-22-4 |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Boiling Point | 132–133 °C at 8 mmHg |
| Density | 1.514 g/mL at 25 °C |
| Solubility | Soluble in DCM, THF, Toluene, Diethyl Ether; Immiscible with water. |
| Stability | Stable to basic/nucleophilic conditions; Labile to aqueous acids. |
Core Application 1: Metal-Halogen Exchange (Lithiation)
Context: The free aldehyde of 3-bromobenzaldehyde is incompatible with organolithium reagents (n-BuLi), which would attack the carbonyl. The dioxolane ring is stable to strong bases, allowing the generation of a meta-lithiated intermediate that can be trapped with diverse electrophiles.
Experimental Protocol: Generation and Trapping of 3-Lithiobenzaldehyde Acetal
Reagents:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Electrophile (e.g., DMF, CO₂, Ketones) (1.2 equiv)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen.
-
Solvation: Dissolve this compound (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe over 15 minutes.
-
Insight: Slow addition at low temperature prevents the "Wurtz-type" coupling side reaction and ensures exclusive Lithium-Halogen exchange.
-
-
Incubation: Stir the mixture at -78 °C for 30–60 minutes. The solution typically turns a yellow/orange hue, indicating the formation of the aryllithium species.
-
Electrophile Trapping: Add the electrophile (e.g., Benzophenone dissolved in THF) dropwise.
-
Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.[3]
Core Application 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Context: This reagent is ideal for synthesizing biaryl aldehydes . The bromine undergoes oxidative addition with Pd(0), while the acetal remains inert, preventing catalyst poisoning or side reactions associated with free aldehydes.
Experimental Protocol: Synthesis of 3-Formyl-Biaryl Derivatives
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
DME (Dimethoxyethane) or Toluene/EtOH
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the bromide, boronic acid, and Pd catalyst. Evacuate and backfill with argon (3 cycles).
-
Solvent Addition: Add degassed DME and the aqueous Na₂CO₃ solution.
-
Reaction: Heat the mixture to reflux (approx. 85 °C) for 12–16 hours under argon.
-
Checkpoint: Monitor by TLC.[4] The starting bromide spot should disappear.
-
-
Workup: Cool to room temperature. Dilute with water and extract with DCM.[4]
-
Purification: The crude product (biaryl acetal) is often purified via silica gel chromatography before deprotection.
Core Application 3: Deprotection (Unmasking the Aldehyde)
Context: Once the C-C bond forming steps are complete, the dioxolane must be hydrolyzed to release the reactive aldehyde.
Protocol:
-
Dissolve the acetal intermediate in Acetone/Water (4:1) or THF/1M HCl (1:1) .
-
Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) or stir vigorously with the HCl.
-
Heat to 40–50 °C for 2–4 hours.
-
Neutralization: Neutralize with saturated NaHCO₃ before extraction to prevent aldol condensation of the liberated aldehyde.
Visualized Reaction Pathways
The following diagram illustrates the divergent synthetic utility of the scaffold.
Caption: Divergent synthesis pathways showing Metal-Halogen exchange (Red path) and Palladium coupling (Green path) prior to aldehyde deprotection.
References
-
Preparation & General Reactivity
-
Lithiation Protocols
-
Suzuki Coupling Applications
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
-
Deprotection Methodologies
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.[7] (Standard text for acetal hydrolysis conditions).
-
Sources
Application Notes & Protocols: The Strategic Role of 2-(3-Bromophenyl)-1,3-dioxolane in Natural Product Synthesis
Abstract
In the intricate field of natural product synthesis, success hinges on the strategic use of versatile building blocks that allow for controlled, sequential bond construction. 2-(3-Bromophenyl)-1,3-dioxolane emerges as a quintessential example of such a reagent. It masterfully combines two critical functionalities within a single, stable scaffold: a protected aldehyde (the 1,3-dioxolane) and a synthetically versatile handle for carbon-carbon bond formation (the bromophenyl group). This guide provides an in-depth exploration of its applications, offering both the strategic rationale and detailed protocols for its use in complex molecular assembly, tailored for researchers and professionals in synthetic chemistry and drug development.
Introduction: The Bifunctional Advantage
The art of total synthesis is often a delicate balance between installing functionality and preserving it through subsequent chemical steps.[1] The inherent challenge lies in the presence of multiple reactive groups within a molecule. Protecting groups are a cornerstone of modern synthesis, serving as temporary masks for reactive functionalities while other parts of the molecule are modified.[2]
This compound is a commercially available compound that brilliantly embodies this principle.[3] Its structure offers a dual-reactivity profile:
-
The 1,3-Dioxolane Moiety: This cyclic acetal serves as a robust protecting group for the benzaldehyde carbonyl. It is notably stable under basic, nucleophilic, and many reductive or oxidative conditions, yet can be readily cleaved under acidic conditions to regenerate the aldehyde.[4][5]
-
The meta-Bromophenyl Moiety: The bromine atom on the aromatic ring is a versatile functional handle. It can be transformed into a nucleophilic organometallic species (via a Grignard reagent or organolithium) or act as an electrophilic partner in palladium-catalyzed cross-coupling reactions.[6]
This bifunctional nature allows for a synthetic strategy where the latent aldehyde is carried through several transformations involving the aryl bromide, only to be revealed at a later, strategic point in the synthesis.
Figure 1: Logical diagram illustrating the dual synthetic utility of this compound.
The 1,3-Dioxolane as a Protecting Group
The primary function of the dioxolane group is to mask the reactivity of an aldehyde. This is crucial in syntheses where Grignard reagents, organolithiums, or strong hydrides are used, as these would otherwise readily attack an unprotected aldehyde.
Protocol: Protection of 3-Bromobenzaldehyde
This protocol describes the acid-catalyzed formation of the dioxolane from the corresponding aldehyde. The continuous removal of water is critical to drive the equilibrium towards the acetal product.[5][7]
Materials:
-
3-Bromobenzaldehyde
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add 3-bromobenzaldehyde (1.0 eq), toluene (approx. 0.5 M), ethylene glycol (1.5-2.0 eq), and a catalytic amount of p-TsOH (0.01-0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-18 hours).[8]
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, this compound, is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation or flash column chromatography.[8]
Protocol: Deprotection to Regenerate Benzaldehyde
The removal of the dioxolane group is typically achieved by acid-catalyzed hydrolysis. The presence of water is essential for this reaction.[9]
Materials:
-
2-(3-Aryl)-1,3-dioxolane substrate
-
Acetone/Water or THF/Aqueous HCl mixture
-
p-Toluenesulfonic acid (p-TsOH) or 3M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction: Dissolve the dioxolane-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v). Add a catalytic amount of p-TsOH. Alternatively, dissolve the substrate in THF and add 3M aqueous HCl.
-
Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting aldehyde by flash column chromatography or recrystallization as needed.
The Bromophenyl Group as a Synthetic Handle
The true power of this compound is realized when the aryl bromide is transformed, while the protected aldehyde remains inert.
Application: Grignard Reagent Formation and Reaction
Conversion of the aryl bromide to a Grignard reagent transforms the carbon from an electrophilic site to a potent nucleophile, enabling the formation of new carbon-carbon bonds.[10][11]
Figure 2: Workflow for the Grignard reaction sequence.
Protocol: Synthesis of a Diaryl Carbinol via Grignard Reaction
Causality: This protocol requires strictly anhydrous conditions because Grignard reagents are highly basic and will be quenched by even trace amounts of protic solvents like water.[11] Diethyl ether or THF are used as solvents because they are aprotic and solvate the magnesium center, stabilizing the reagent.[12]
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an activator)[11]
-
An electrophile (e.g., benzaldehyde, acetone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Three-neck flask, dropping funnel, condenser, inert atmosphere (N₂ or Ar)
Procedure:
-
Setup: Flame-dry all glassware and allow to cool under an inert atmosphere. Place Mg turnings (1.2-1.5 eq) and a crystal of iodine in the three-neck flask.
-
Initiation: Add a small amount of anhydrous ether/THF. In the dropping funnel, prepare a solution of this compound (1.0 eq) in the same anhydrous solvent. Add a small portion of this solution to the Mg turnings. The reaction is initiated when the iodine color fades and bubbling is observed. Gentle heating may be required.
-
Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium is consumed.
-
Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the electrophile (e.g., benzaldehyde, 1.0 eq) in anhydrous ether/THF dropwise.
-
Workup: After the reaction is complete (monitored by TLC), quench it by slowly adding saturated aqueous NH₄Cl solution.[13]
-
Extraction & Isolation: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol product by flash column chromatography. The dioxolane group remains intact throughout this process.
Application: Lithiation-Borylation for Suzuki Coupling
An alternative strategy for C-C bond formation is the palladium-catalyzed Suzuki cross-coupling. This requires converting the aryl bromide into an arylboronic acid or ester. The lithiation-borylation sequence is a powerful method to achieve this transformation.[14]
Sources
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- 14. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification & Handling of 2-(3-Bromophenyl)-1,3-dioxolane
[1][2]
Executive Summary: The "Phase State" Paradox
Is it a liquid or a solid? This is the most frequent query regarding 2-(3-Bromophenyl)-1,3-dioxolane (CAS: 17789-14-9).[1][2] The compound possesses a melting point (MP) of approximately 33–35°C [1, 2].[3] Consequently, it exists on the thermodynamic "knife-edge" between solid and liquid at standard laboratory temperatures.[2]
While commercial suppliers often ship it as a viscous oil or semi-solid, high-purity samples should be white crystalline solids.[2] "Recrystallization" for this compound is less about heating and cooling, and more about low-temperature controlled precipitation and impurity exclusion .[2]
Critical Safety & Stability Directives
Before initiating any purification, verify the chemical environment. 1,3-dioxolanes are cyclic acetals.[2][4][5][6] They exhibit specific stability profiles that dictate the purification strategy:
Master Protocol: Low-Temperature Recrystallization
Standard high-heat recrystallization methods will fail, likely resulting in an "oiled-out" emulsion.[1][2] Use this thermodynamic control method instead.
Reagents & Equipment
-
Solvent: Petroleum Ether (40-60°C fraction) OR
-Hexane (HPLC Grade).[1][3]-
Why? The dioxolane is moderately polar; non-polar solvents maximize the precipitation delta between RT and -20°C.[2]
-
-
Apparatus: 2-neck RBF, Nitrogen line, -20°C Freezer, Cold-jacketed funnel (optional but recommended).
Step-by-Step Procedure
Step 1: Neutralization Check (Crucial) Dissolve a small aliquot of your crude oil in wet pH paper.[3] If acidic (pH < 6), dissolve crude in Et₂O and wash with saturated NaHCO₃.[2][3] Dry over K₂CO₃ (avoid acidic drying agents like silica).[3]
Step 2: Dissolution Place the crude oil in a flask. Add Petroleum Ether (approx. 2–3 mL per gram of crude).[3]
-
Technique: Do not reflux.[3] Warm gently to 30°C (water bath) only if dissolution is incomplete.[3] The goal is a saturated solution at roughly 25°C.[3]
Step 3: Seeding & Nucleation If available, add a seed crystal.[2][3] If not, scratch the glass interface at the liquid line.[2][3]
-
Troubleshooting: If the solution is cloudy (emulsion), add small amounts of Et₂O dropwise until clear, then return to the Pet Ether regimen.[2][3]
Step 4: The "Deep Freeze" Seal the flask under N₂ and place it immediately in a -20°C freezer for 12–24 hours.
Step 5: Cold Filtration Set up a vacuum filtration apparatus.[3] Pre-chill the funnel and receiving flask in the freezer or with dry ice.
Troubleshooting Guide (FAQ)
Q1: My product "oiled out" at the bottom of the flask instead of crystallizing. Why?
Diagnosis: This is "Liquid-Liquid Phase Separation" (LLPS), common for low-melting solids.[1][2] Root Causes:
-
Too concentrated: The solute aggregated before organizing into a lattice.[3]
-
Impurity Depression: Unreacted 3-bromobenzaldehyde lowers the MP below the freezer temperature.[2]
-
Temperature Shock: Cooling too fast.[3] Fix: Re-dissolve the oil by warming slightly.[3] Add 20% more solvent.[3] Cool slowly to 0°C first, then move to -20°C. Scratch the glass while at 0°C to induce nucleation.[2]
Q2: The crystals melt immediately upon filtration.
Diagnosis: Ambient heat transfer. Fix:
-
Perform filtration in a cold room (4°C) if possible.[3]
-
Use a jacketed sintered glass funnel with circulating coolant.[3]
-
Alternatively, use a "reverse filtration" technique: Use a filter cannula (cannula with filter paper tied to the tip) to suck the mother liquor out of the flask while keeping the flask submerged in a cooling bath.[2][3]
Q3: NMR shows aldehyde peaks after recrystallization.
Diagnosis: Hydrolysis or poor separation. Fix: The acetal is hydrolyzing. Ensure your solvent is anhydrous and free of acid traces.[3] Add a few grains of solid K₂CO₃ to the recrystallization flask to scavenge stray protons.[3] If aldehyde persists, perform a vacuum distillation (Kugelrohr, ~130°C @ 8 mmHg) before attempting recrystallization again.[2][3]
Process Logic & Workflow Visualization
The following diagram illustrates the decision matrix for purifying this specific acetal, emphasizing the divergence between distillation and crystallization based on physical state.
Caption: Decision tree for the purification of this compound, prioritizing acid removal and thermal control.
Quantitative Data: Physical Properties
| Property | Value | Context/Notes |
| Molecular Formula | C₉H₉BrO₂ | MW: 229.07 g/mol |
| Melting Point | 33–35 °C | Solid at fridge temp; Liquid at body temp [1, 2].[1][2] |
| Boiling Point | 132–133 °C | @ 8 mmHg (Vacuum required) [3].[3] |
| Density | 1.514 g/mL | Denser than water; bottom layer in aqueous workup.[3] |
| Solubility | Soluble | Et₂O, DCM, Toluene, THF.[2][3] |
| Solubility | Insoluble/Low | Water, Cold Hexanes (Recryst.[2][3] solvent).[3][6][7][8] |
References
-
GuideChem. (n.d.).[3] How is 2-(4-Bromophenyl)-1,3-dioxolane synthesized? (Note: Refers to para-isomer but physical behavior is analogous for meta-isomer; MP data cited for general aryl dioxolanes).[1][3] Retrieved from [1][3]
-
ChemicalBook. (2025).[3][7] this compound Properties and Safety. Retrieved from [1][3]
-
Sigma-Aldrich. (n.d.).[3] this compound Product Specification. Retrieved from [1][3]
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][3][5][9][10] Protective Groups in Organic Synthesis (3rd ed.).[3][9] Wiley-Interscience.[1][2] (General reference for acetal stability and hydrolysis conditions).
-
PrepChem. (n.d.).[3] Synthesis of 2-(2-bromophenyl)-1,3-dioxolane.[1][2][11][12] (Procedural reference for Dean-Stark synthesis and workup). Retrieved from
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- 3. wiley-vch.de [wiley-vch.de]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scribd.com [scribd.com]
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- 7. 2-(4-Bromophenyl)-1,3-dioxolane | CAS#:10602-01-4 | Chemsrc [chemsrc.com]
- 8. Page loading... [guidechem.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. Synthesis routes of 2-(2-Bromophenyl)-1,3-dioxolane [benchchem.com]
Technical Support Center: Troubleshooting Failed Grignard Reactions with 2-(3-Bromophenyl)-1,3-dioxolane
Welcome to the technical support center for troubleshooting Grignard reactions involving 2-(3-Bromophenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of the corresponding Grignard reagent and its subsequent reactions. The following question-and-answer format addresses specific issues with in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound fails to initiate. What are the most common causes and how can I resolve this?
A1: Failure to initiate is one of the most frequent issues in Grignard reagent formation. The primary culprits are typically related to the magnesium surface, the purity of reagents and solvents, and the presence of moisture.[1][2]
-
Magnesium Surface Inactivity: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl bromide.[1] To overcome this, the magnesium must be activated to expose a fresh, reactive metal surface.
-
Presence of Moisture: Grignard reagents are potent bases and will readily react with even trace amounts of water.[3][4] This protonates the Grignard reagent, rendering it inactive.[3][5] All glassware must be rigorously dried, and anhydrous solvents are essential.
-
Impure Reagents: The starting material, this compound, and the solvent (typically THF or diethyl ether) must be of high purity and free from acidic impurities or water.
Troubleshooting Workflow for Non-initiating Reactions:
Caption: Troubleshooting workflow for a non-initiating Grignard reaction.
Q2: I've tried activating the magnesium, but the reaction still won't start. What are some effective magnesium activation techniques?
A2: If basic activation methods fail, more rigorous techniques can be employed. The goal is to disrupt the MgO layer and expose fresh magnesium.
| Activation Method | Description | Key Considerations |
| Mechanical Activation | Crushing the magnesium turnings with a glass rod (under an inert atmosphere) or vigorous stirring can break the oxide layer.[6] | Simple and effective for minor passivation. Ensure the system remains under an inert atmosphere. |
| Chemical Activation with Iodine | Adding a small crystal of iodine can chemically etch the magnesium surface.[2][6] The disappearance of the characteristic purple iodine vapor or brown color in the solvent indicates the reaction has started.[2] | A very common and effective method. Use only a catalytic amount. |
| Chemical Activation with 1,2-Dibromoethane (DBE) | A small amount of DBE will react with the magnesium to form ethylene gas and MgBr₂, cleaning the surface.[7] The observation of gas bubbles is a clear indicator of activation.[7] | The byproducts are generally innocuous.[7] |
| Pre-activation with another Alkyl Halide | A small amount of a more reactive alkyl halide, like methyl iodide, can be used to initiate the reaction before adding the this compound. | This can help overcome the higher activation energy of aryl bromides. |
| Use of Rieke Magnesium | Highly reactive magnesium, prepared by the reduction of MgCl₂ with an alkali metal, can be used for particularly stubborn reactions.[8][9] | This is a more advanced technique and requires the preparation of the Rieke magnesium. |
| DIBAH Activation | Diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures.[10] | This method is particularly useful for large-scale reactions.[10] |
Protocol for Iodine Activation:
-
Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Add the magnesium turnings to the reaction flask.
-
Add a single, small crystal of iodine.
-
Gently warm the flask until purple iodine vapor is observed.[6]
-
Allow the flask to cool, then add the anhydrous solvent.
-
Proceed with the slow addition of the this compound solution.
Q3: My reaction starts, but then it turns cloudy and black, and I get a low yield of the desired product. What is happening?
A3: The formation of a cloudy, black mixture often indicates side reactions are occurring, which consume your starting material and Grignard reagent. The most common side reaction is Wurtz-type homocoupling.
-
Wurtz-type Homocoupling: The Grignard reagent can react with the starting aryl bromide to form a biphenyl derivative.[6] This is more prevalent at higher concentrations of the aryl bromide and at elevated temperatures.[6]
Reaction Scheme of Homocoupling:
Caption: Formation of the biphenyl side-product via homocoupling.
Preventative Measures:
-
Slow Addition: Add the solution of this compound to the magnesium suspension very slowly. This maintains a low concentration of the aryl bromide in the reaction mixture, minimizing the rate of the homocoupling reaction.
-
Temperature Control: While some initial heating may be necessary to start the reaction, it's crucial to maintain a gentle reflux once the reaction is initiated.[4] Excessive heating can promote side reactions.[6] If the reaction becomes too vigorous, an ice bath can be used for cooling.[4]
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reagent formation as it can better stabilize the Grignard reagent.[2][11]
Q4: I'm concerned that the dioxolane (acetal) protecting group is not stable under the Grignard reaction conditions. Is this a valid concern?
A4: This is a very important consideration. Acetals are generally stable to strong bases and nucleophiles like Grignard reagents.[12][13] This is precisely why they are used as protecting groups for aldehydes and ketones. However, their stability is pH-dependent.
-
Stability: The 1,3-dioxolane group is stable under the basic conditions of Grignard reagent formation and reaction. The Grignard reagent will not react with the acetal.[12]
-
Lability: Acetals are sensitive to acidic conditions.[14][15] During the acidic workup of the Grignard reaction, the dioxolane will be hydrolyzed, regenerating the aldehyde functionality.
Deprotection during Acidic Workup:
Caption: Acid-catalyzed deprotection of the dioxolane group.
If your desired final product requires the acetal to remain intact, a non-acidic workup (e.g., quenching with saturated aqueous ammonium chloride) followed by careful purification is necessary.
Q5: After adding my electrophile (e.g., an aldehyde or ketone), my yield is still low. What other factors could be at play?
A5: Assuming the Grignard reagent formed successfully, low yields in the subsequent reaction with an electrophile can stem from several issues.
-
Inaccurate Grignard Reagent Concentration: The actual concentration of your Grignard reagent may be lower than the theoretical value. It is best practice to titrate a small aliquot of the Grignard solution before the main reaction to determine the exact concentration and use the correct stoichiometry.
-
Enolization of the Electrophile: If the electrophile is a sterically hindered ketone, the Grignard reagent can act as a base and deprotonate the α-carbon, leading to enolate formation instead of nucleophilic addition.[3] This results in the recovery of the starting ketone after workup.[3]
-
Reaction with other Functional Groups: Grignard reagents react with a wide range of functional groups, including esters (which add twice), carboxylic acids, and even epoxides.[16][17] Ensure your electrophile is compatible or that other reactive groups are appropriately protected.[12]
General Protocol for Grignard Reaction with an Electrophile:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of the electrophile in anhydrous ether or THF to the Grignard reagent.
-
Allow the reaction to stir at room temperature for a specified time (typically 30 minutes to a few hours).
-
Quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride or dilute acid.[6]
-
Perform a standard aqueous workup and extraction with an organic solvent.
-
Dry the organic layer with a drying agent like sodium sulfate, filter, and concentrate to obtain the crude product.[4]
By systematically addressing these potential points of failure, you can significantly improve the success rate of your Grignard reactions with this compound.
References
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]
-
Leah4sci. (2020, February 18). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Scribd. (n.d.). Coek - Info - The Reaction of Grignard Reagents With 13 Dioxolan. Retrieved from [Link]
-
ACS Publications. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]
-
ResearchGate. (2025, August 27). A novel method for the formylation of Grignard reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
- Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
-
Academia.edu. (n.d.). A novel method for the formylation of Grignard reagent. Retrieved from [Link]
-
ScholarWorks at WMU. (n.d.). Asymmetric Induction in Grignard Reactions in a Chiral Solvent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Chem-Station. (2014, April 15). Protection of Carbonyl Groups. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 14. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 15. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Suzuki-Miyaura Coupling Optimization
Ticket ID: SM-OPT-001
Subject: Optimization of Aryl Bromide Coupling Conditions
Assigned Specialist: Senior Application Scientist
Executive Summary & Operational Scope
Welcome to the Advanced Synthesis Support Center. You are likely here because "standard conditions" (Pd(PPh₃)₄ / Na₂CO₃ / Toluene / H₂O) have failed or are insufficient for your scale-up requirements.
Aryl bromides occupy a "Goldilocks" zone in cross-coupling: they are more reactive than chlorides (often requiring less exotic ligands) but more stable than iodides (less prone to oxidative homocoupling or rapid degradation). However, challenges arise with steric hindrance , electronic deactivation , and protodeboronation of the boron partner.
This guide moves beyond recipe following. It provides a modular, diagnostic approach to optimizing your reaction based on the specific failure mode of your substrate.
Module A: The Catalyst System (The Engine)
Standard vs. Advanced Protocols
Do not default to Pd(PPh₃)₄. It is air-sensitive, often impure, and kinetically slow for hindered substrates.
| Feature | Tier 1: The "Workhorse" | Tier 2: The "Problem Solver" | Tier 3: The "Last Resort" |
| Catalyst Source | Pd(dppf)Cl₂[1] · DCM | Buchwald Precatalysts (G3/G4) | Pd₂(dba)₃ + Ligand |
| Ligand Class | Bidentate Phosphine | Dialkylbiaryl Phosphine | Specialized NHC / Admantyl |
| Target Substrate | Unhindered, electron-neutral Ar-Br | Sterically hindered (ortho-subst) or electron-rich Ar-Br | Tetra-ortho-substituted or highly unstable |
| Key Advantage | Robust, easy handling | Rapid oxidative addition, air-stable | Extreme reactivity |
The Buchwald Advantage (G3/G4 Precatalysts)
For challenging aryl bromides, we recommend XPhos-Pd-G4 or SPhos-Pd-G4 .
-
Mechanism: These precatalysts generate the active mono-ligated Pd(0) species in situ upon exposure to base, avoiding the need for excess ligand or unstable Pd(0) sources [1, 2].
-
Selection Rule:
-
SPhos: Excellent for general steric hindrance.
-
XPhos: Superior for electron-rich aryl bromides and heteroaryl chlorides/bromides.
-
RuPhos: Ideal if the coupling partner is an amine (Buchwald-Hartwig) or highly electron-rich.
-
Module B: Reaction Parameters (The Environment)
The Base: Balancing Activation vs. Destruction
The base plays two competing roles: it activates the boronic acid (forming the reactive boronate "ate" complex) but also catalyzes protodeboronation (the stripping of the Boron group) [3].
-
Weak Bases (Carbonates/Phosphates): Use
or . Standard starting point. -
Strong Bases (Alkoxides/Hydroxides): Use
or . Required for very hindered substrates to force transmetallation, but high risk of side reactions. -
Anhydrous Bases (Fluorides): Use
or . Essential if your boronic acid is unstable (e.g., 2-pyridine boronic acid).
Solvent Systems
The Suzuki reaction requires a solvent that solubilizes the organic halide while accommodating the inorganic base.
-
Dioxane / Water (4:1): The "Gold Standard." High boiling point (
), good solubility. -
THF / Water: Lower boiling point (
), good for thermally sensitive substrates. -
Toluene / Water: Biphasic. Good for greasy substrates but often requires Phase Transfer Catalysts (TBAB).
-
n-Butanol: Useful for scale-up; water-miscible at high temps, separates at room temp.
Module C: Diagnostic Troubleshooting
Use this flowchart to diagnose your specific failure mode.
Figure 1: Diagnostic workflow for identifying and resolving common Suzuki coupling failure modes.
FAQ: Specific Scenarios
Q: My reaction turns black immediately and stalls. A: This is "Pd Black" precipitation. Your active catalytic species is aggregating into inactive metal clusters.
-
Fix: Your ligand is insufficient to stabilize the Pd. Switch to a bulky, electron-rich ligand like XPhos or SPhos . Alternatively, lower the temperature; high heat accelerates catalyst death.
Q: I see the product, but also a lot of reduced aryl bromide (Ar-H).
A: This is hydrodehalogenation. It often occurs in alcoholic solvents (ethanol/isopropanol) via
-
Fix: Switch to a non-protic solvent system like Dioxane/Water or DMF .
Q: My boronic acid is a heterocycle (e.g., 2-pyridine) and it disappears without forming product. A: This is rapid protodeboronation . The C-B bond is hydrolyzing faster than the transmetallation step.
-
Fix:
-
Use MIDA boronates or Potassium Trifluoroborates (
) instead of boronic acids. They release the active species slowly [4].ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Use anhydrous conditions :
/ / in dry Dioxane.
-
Module D: Experimental Protocol (Optimization Screen)
Objective: Rapidly identify optimal conditions for a hindered Ar-Br.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv
-
Base: 3.0 equiv (
) -
Catalyst: 2-5 mol%
-
Solvent: 0.2 M concentration
Step-by-Step:
-
Setup: Charge a reaction vial with Ar-Br, Boronic Acid, and Base.
-
Catalyst: Add XPhos-Pd-G4 (Standard) or SPhos-Pd-G4 (if very hindered).
-
Inertion: Cap and purge with
or Argon (3x vacuum/refill cycles). Crucial: Oxygen promotes homocoupling. -
Solvent: Add degassed 1,4-Dioxane/Water (4:1) via syringe.
-
Reaction: Heat to
for 2 hours. -
Checkpoint: Analyze by LCMS.
-
If SM remains: Increase temp to
. -
If Protodeboronation: Repeat with anhydrous Dioxane and CsF.
-
Module E: Palladium Scavenging (Post-Reaction)
For pharmaceutical applications, residual Pd must be <10 ppm.
-
Silica Scavengers: Add Thiol-modified silica (Si-Thiol) to the crude organic layer. Stir at
for 30 mins, then filter. -
Crystallization: Often the most effective method. Pd tends to stay in the mother liquor.
References
-
G3 and G4 Buchwald Precatalysts. Sigma-Aldrich. Link
-
Buchwald Precatalysts G2 and G3. Johnson Matthey. Link
-
Protodeboronation. Wikipedia. Link
-
The Suzuki Reaction. Harvard University, Myers Group. Link
-
Palladium Scavenging: From 1% to within ICH limits. Onyx Scientific. Link
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(3-Bromophenyl)-1,3-dioxolane
Welcome to the technical support center for cross-coupling reactions involving 2-(3-Bromophenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the success of your experiments.
General Considerations for Cross-Coupling with this compound
The substrate this compound presents unique challenges and opportunities in cross-coupling reactions. The dioxolane group, an acetal, is generally stable under the basic conditions of most palladium-catalyzed couplings, offering a key advantage. However, its steric bulk and electronic properties can influence catalyst and ligand selection. The key to success lies in choosing a catalytic system that can overcome potential steric hindrance and facilitate efficient oxidative addition and reductive elimination.[1]
Frequently Asked Questions (FAQs)
Q1: Is the dioxolane group stable under typical cross-coupling conditions?
Yes, the 1,3-dioxolane group is an acetal, which is generally stable under the basic and neutral conditions used in most palladium-catalyzed cross-coupling reactions.[2] However, it is sensitive to acidic conditions, so acidic workups or the use of acidic reagents should be approached with caution to avoid hydrolysis of the acetal back to the corresponding aldehyde.[3]
Q2: What are the main challenges when performing cross-coupling reactions with this substrate?
The primary challenges are:
-
Steric Hindrance: The dioxolane group can sterically hinder the palladium catalyst's access to the bromine atom, potentially slowing down the oxidative addition step.[1]
-
Dehalogenation: A common side reaction where the bromine atom is replaced by a hydrogen atom, leading to the formation of 2-phenyl-1,3-dioxolane. This can be promoted by certain bases and reaction conditions.
-
Homocoupling: The coupling of two molecules of the starting material or the coupling partner can occur, reducing the yield of the desired product.
Q3: Which type of palladium catalyst is a good starting point?
For most cross-coupling reactions with aryl bromides, a palladium(0) source is required for the catalytic cycle to begin.[4] Common and effective choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and widely used catalyst, particularly for Suzuki couplings.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Often used in combination with a phosphine ligand.
-
Pd(OAc)₂ (Palladium(II) acetate): A Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is often paired with phosphine ligands.[5]
Suzuki-Miyaura Coupling: A Detailed Guide
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters.[6]
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | A reliable Pd(0) source that is often effective for aryl bromides.[7] |
| Ligand | PPh₃ (if using Pd(OAc)₂ or Pd₂(dba)₃) | Triphenylphosphine is a standard ligand for Suzuki couplings. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Carbonate bases are generally effective and mild enough to not affect the dioxolane group.[8] |
| Solvent | Toluene/Water or Dioxane/Water (e.g., 4:1) | A biphasic solvent system is common for Suzuki reactions to dissolve both the organic substrate and the inorganic base.[9] |
| Temperature | 80-100 °C | Sufficient to drive the reaction without significant decomposition. |
Troubleshooting Suzuki-Miyaura Coupling
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient oxidative addition. 2. Catalyst deactivation. 3. Poorly soluble base. | 1. Switch to a more electron-rich and bulky ligand like SPhos or XPhos to promote oxidative addition.[10] 2. Ensure all reagents and solvents are degassed to remove oxygen. 3. Use a stronger, more soluble base like K₃PO₄ or CsF. |
| Significant Dehalogenation | 1. Presence of water or protic impurities. 2. Certain phosphine ligands can promote this side reaction. | 1. Use anhydrous solvents and reagents. 2. Consider switching to a different class of ligand, such as an N-heterocyclic carbene (NHC) ligand. |
| Homocoupling of Boronic Acid | 1. Oxygen in the reaction mixture. 2. High catalyst loading. | 1. Thoroughly degas all solvents and reagents. 2. Reduce the palladium catalyst loading to 1-2 mol%. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring to the desired temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling: A Detailed Guide
The Heck reaction is a powerful tool for the arylation of alkenes with this compound.[4][11][12]
Recommended Starting Conditions for Heck Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (1-3 mol%) | A common and effective precatalyst for Heck reactions.[13] |
| Ligand | P(o-tolyl)₃ or PPh₃ (2-4 mol%) | Tri(o-tolyl)phosphine is often more effective than triphenylphosphine for aryl bromides. |
| Base | Et₃N or K₂CO₃ (1.5-2.0 equivalents) | An organic or inorganic base is required to neutralize the HBr formed.[14] |
| Solvent | DMF, NMP, or Toluene | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are often required for Heck reactions with aryl bromides.[13] |
Troubleshooting Heck Coupling
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Catalyst decomposition at high temperatures. 2. Poor reactivity of the aryl bromide. | 1. Use a more thermally stable ligand, such as an N-heterocyclic carbene (NHC) ligand (e.g., IPr). 2. Increase the reaction temperature or switch to a higher-boiling solvent like NMP. |
| Formation of Isomeric Products | Double bond migration in the alkene. | Add a phosphine ligand to control the regioselectivity of the migratory insertion step. |
| Palladium Black Precipitation | Catalyst decomposition. | Ensure the reaction is performed under an inert atmosphere and use a stabilizing ligand. |
Sonogashira Coupling: A Detailed Guide
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[15]
Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A standard palladium(II) precatalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI (2-5 mol%) | Essential for the activation of the alkyne.[15] |
| Ligand | PPh₃ (if using a different Pd source) | Triphenylphosphine is a common ligand. |
| Base | Et₃N or Diisopropylamine (excess) | Acts as both the base and often as the solvent. |
| Solvent | THF or Toluene (if not using an amine solvent) | To ensure solubility of all components. |
| Temperature | Room Temperature to 60 °C | Generally milder conditions are sufficient. |
Troubleshooting Sonogashira Coupling
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Homocoupling of the Alkyne (Glaser Coupling) | Presence of oxygen. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. |
| Low or No Reaction | 1. Inactive palladium catalyst. 2. Poor quality of the copper co-catalyst. | 1. Use a fresh batch of palladium catalyst. 2. Use freshly purified CuI. |
| Decomposition of Starting Materials | Reaction temperature is too high. | Run the reaction at room temperature for a longer period. |
Buchwald-Hartwig Amination: A Detailed Guide
The Buchwald-Hartwig amination is a versatile method for the formation of a carbon-nitrogen bond between this compound and an amine.[16][17]
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst like [Pd(cinnamyl)Cl]₂ | Pre-catalysts can offer improved reliability.[18][19] |
| Ligand | A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos (2-4 mol%) | These ligands are crucial for promoting both oxidative addition and reductive elimination.[10] |
| Base | NaOtBu or K₃PO₄ (1.5-2.0 equivalents) | A strong, non-nucleophilic base is required.[16] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | To facilitate the reaction without degrading the catalyst. |
Troubleshooting Buchwald-Hartwig Amination
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Steric hindrance from the amine or the aryl halide. 2. Inefficient reductive elimination. | 1. Screen a panel of bulky phosphine ligands (e.g., Buchwald ligands) to find the optimal one.[10][20] 2. Ensure the base is completely anhydrous and of high purity. |
| Hydrodehalogenation of the Aryl Bromide | Beta-hydride elimination from the palladium-amide intermediate.[17] | Use a ligand that favors reductive elimination over beta-hydride elimination, such as a Josiphos-type ligand. |
| Catalyst Poisoning | Certain functional groups on the amine can coordinate to the palladium and inhibit catalysis. | Protect interfering functional groups on the amine before the reaction. |
Visualizing the Process
Catalyst Selection Workflow
Caption: A decision workflow for selecting and optimizing catalyst systems.
Generalized Catalytic Cycle for Cross-Coupling
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ikm.org.my [ikm.org.my]
- 9. researchgate.net [researchgate.net]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Section 1: Frequently Asked Questions (FAQs) on the Stability of the 1,3-Dioxolane Group
Answering the user's request.## Technical Support Center: Reactions Involving 2-(3-Bromophenyl)-1,3-dioxolane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide expert insights and practical troubleshooting for common challenges encountered during the work-up and purification of reactions involving this versatile building block. The 1,3-dioxolane moiety serves as a robust protecting group for the benzaldehyde functionality, allowing for selective reactions at the aryl bromide position. However, its stability and behavior during work-up procedures require careful consideration.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
This section addresses fundamental questions regarding the chemical stability of the acetal protecting group in this compound.
Question 1: How stable is the 1,3-dioxolane protecting group?
Answer: The 1,3-dioxolane group is a cyclic acetal, which is generally stable under neutral, basic, reductive, and oxidative conditions.[1] This stability is what makes it an excellent protecting group for aldehydes and ketones during reactions involving nucleophiles or bases, such as Grignard reagent formation, organometallic cross-coupling, or reactions with strong, non-acidic reducing agents.[2]
However, the key vulnerability of the dioxolane group is its lability towards acid.[1] It readily undergoes hydrolysis back to the corresponding aldehyde (3-bromobenzaldehyde) and ethylene glycol in the presence of Brønsted or Lewis acids, often catalyzed by water.[2]
Question 2: My TLC analysis after work-up shows a new, more polar spot that stains with 2,4-DNP. What is happening?
Answer: The appearance of a new, polar spot that gives a positive test with dinitrophenylhydrazine (2,4-DNP) reagent is a classic indicator of aldehyde formation. This strongly suggests that the 1,3-dioxolane ring has been hydrolyzed during your work-up procedure. This is almost certainly due to the introduction of an acidic medium, even if transiently. Common culprits include:
-
Acidic Quench: Quenching a reaction with solutions like 1M HCl, NH₄Cl (which is slightly acidic), or even silica gel during chromatography can catalyze hydrolysis.[2]
-
Biphasic Systems: If your organic solvent contains trace acid and you wash with water, hydrolysis can occur at the interface.
To confirm, you can co-spot your crude material with a sample of 3-bromobenzaldehyde on the TLC plate.
Question 3: Can I perform a reaction that generates acid in the presence of this molecule?
Answer: It is highly inadvisable. Reactions that generate acidic byproducts (e.g., HCl, HBr) will likely lead to in-situ deprotection of the dioxolane. If such a reaction is unavoidable, the inclusion of a non-nucleophilic base (a "proton sponge") or a solid-phase acid scavenger may be necessary, but this complicates the reaction setup and work-up. The primary utility of the dioxolane is to avoid acidic conditions.
Table 1: Stability of the 1,3-Dioxolane Group Under Common Reaction Conditions
| Condition Category | Reagents/Conditions | Stability | Rationale |
| Strongly Basic | NaOH, KOH, NaH, n-BuLi, Grignard Reagents | Stable | Acetals are inert to bases and nucleophiles.[2] |
| Strongly Acidic | HCl (aq), H₂SO₄, TsOH, Lewis Acids (e.g., FeCl₃) | Unstable | Rapid acid-catalyzed hydrolysis to the aldehyde.[2] |
| Mildly Acidic | Saturated NH₄Cl (aq), NaHSO₄ (aq), Silica Gel | Potentially Unstable | Hydrolysis can occur, especially with prolonged exposure or heat. |
| Reductive | NaBH₄, LiAlH₄, H₂/Pd | Stable | The acetal is inert to common hydride reagents and catalytic hydrogenation.[1] |
| Oxidative | PCC, PDC, Jones Reagent, KMnO₄ | Generally Stable | While stable to many oxidants, harsh acidic oxidants (Jones, KMnO₄) can cause cleavage.[2] |
Section 2: Troubleshooting Work-up Procedures by Reaction Type
This section provides detailed, problem-oriented guidance for the most common cross-coupling and organometallic reactions performed with this compound.
Grignard Reaction Work-up
The formation of the Grignard reagent from this compound followed by reaction with an electrophile (e.g., a ketone, aldehyde, or CO₂) is a common transformation. The work-up is critical to preserving the protecting group.
Problem: After reacting my Grignard reagent with an electrophile (e.g., acetone) and performing a work-up with dilute HCl, my yield is low and I've isolated 3-bromobenzaldehyde.
Causality: This is a textbook case of incompatible work-up conditions. Grignard reactions produce a magnesium alkoxide intermediate, which must be protonated to yield the final alcohol product. Adding a strong acid like HCl creates a low pH environment that protonates the alkoxide but also rapidly hydrolyzes the acid-sensitive dioxolane protecting group.[2]
Solution: The Saturated Ammonium Chloride (NH₄Cl) Quench
This is the standard and most effective method for working up Grignard reactions while preserving acid-sensitive functional groups. Saturated aqueous NH₄Cl is a weak proton donor, capable of protonating the alkoxide intermediate without creating a strongly acidic bulk solution.
Step-by-Step Recommended Protocol:
-
Cooling: After the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath. This mitigates the exotherm from the quench.
-
Quenching: Slowly and carefully add saturated aqueous NH₄Cl solution dropwise with vigorous stirring. You will observe the formation of magnesium salts, which may appear as a thick white precipitate.
-
Stirring: Allow the mixture to stir at room temperature for 15-30 minutes to ensure the complete decomposition of any unreacted Grignard reagent and the full precipitation of salts.
-
Extraction: Add your preferred extraction solvent (e.g., ethyl acetate, diethyl ether) and transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting Logic for Grignard Work-up
Caption: Decision tree for Grignard reaction quenching.
Suzuki Coupling Work-up
Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. A typical reaction involves the palladium-catalyzed coupling of this compound with a boronic acid or ester in the presence of a base.
Problem: My Suzuki coupling reaction is complete, but after work-up, I have a difficult-to-separate mixture. I suspect palladium black and boronic acid-related impurities are present.
Causality: The work-up for a Suzuki reaction must address several components: the base (e.g., K₂CO₃, K₃PO₄), the palladium catalyst, and excess or homocoupled boronic acid.[3] Simple extraction is often insufficient. Palladium can precipitate as fine black particles, and boronic acids can sometimes be difficult to remove completely.
Solution: Multi-Step Aqueous Wash and Filtration
A robust work-up involves a sequence of washes designed to remove specific components, often followed by a filtration step to remove palladium residues.
Step-by-Step Recommended Protocol:
-
Cool & Dilute: After the reaction is complete, cool to room temperature and dilute with an organic solvent like ethyl acetate or toluene.
-
Filter (Optional but Recommended): Filter the mixture through a pad of Celite® to remove the bulk of the precipitated palladium catalyst and inorganic salts. Wash the pad with additional organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove the majority of the inorganic base.
-
Base Wash (for Boronic Acid Removal): Perform a wash with a mild basic solution, such as 1M NaOH or 1M Na₂CO₃. This converts the residual boronic acid (R-B(OH)₂) into its water-soluble boronate salt (R-B(OH)₃⁻ Na⁺), which partitions into the aqueous layer.
-
Final Washes: Wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Experimental Workflow: Suzuki Coupling Work-up
Caption: Step-by-step workflow for a robust Suzuki work-up.
Buchwald-Hartwig Amination Work-up
This palladium-catalyzed C-N bond formation reaction couples this compound with an amine, typically using a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄.
Problem: The reaction appears successful by TLC, but the crude product is an inseparable emulsion or a dark, oily mess after aqueous work-up.
Causality: Buchwald-Hartwig reactions often use bulky phosphine ligands and strong bases, which can create work-up challenges.[4] The ligands and their oxides can act as surfactants, leading to emulsions. The strong base can also create a complex mixture if not properly neutralized. Furthermore, the desired amine product itself may have some water solubility or basicity that complicates extraction.
Solution: Dilution, Filtration, and Careful pH Management
The key is to break down the complex reaction mixture systematically. Using a less polar solvent for extraction can also help minimize the transfer of polar impurities.
Step-by-Step Recommended Protocol:
-
Cool & Dilute: Cool the reaction mixture to room temperature. Dilute with a less polar solvent like toluene or tert-butyl methyl ether (TBME). Avoid dichloromethane if possible, as it can complicate phase separation.
-
Filter: Filter the mixture through a pad of Celite® to remove inorganic salts (the base) and precipitated palladium. Wash the pad thoroughly with the chosen solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash cautiously with water. Be prepared for a potential emulsion. If an emulsion forms, adding brine can help break it.
-
Ligand Byproduct Removal: To remove phosphine oxide byproducts, you can perform an extraction with dilute acid (e.g., 1M HCl), but only if your final product is not basic. If your product is a basic amine, this step will extract your product into the aqueous layer. In that case, it is better to rely on chromatography for purification.
-
Final Washes: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Section 3: Purification Strategies
Question: What is the best way to purify the final product by column chromatography?
Answer: Flash column chromatography on silica gel is the most common purification method.[5]
-
Solvent System: A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate or Heptane/EtOAc) is standard. Start with a low polarity (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity to elute your product.
-
Beware of Acidity: Standard silica gel is slightly acidic and can cause partial or complete hydrolysis of the dioxolane group, especially for less stable derivatives or if the compound remains on the column for an extended period.
-
Mitigation Strategy: If you observe streaking or on-column decomposition, you can use silica gel that has been neutralized. This is easily done by preparing a slurry of the silica in your starting eluent containing 1-2% triethylamine (Et₃N) before packing the column. This neutralizes the acidic sites on the silica surface, protecting your product.
Section 4: References
-
Georg Thieme Verlag. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Bromophenyl)-1,3-dioxolane. PubChem. Retrieved from [Link]
-
Kurt, G., et al. (2016). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 21(10), 1293. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
minimizing dimer formation in coupling reactions of 2-(3-Bromophenyl)-1,3-dioxolane
[1]
Case ID: T-BPD-001 Subject: Minimizing Dimer Formation (Homocoupling) Status: Active Guide Lead Scientist: Senior Application Specialist, Process Chemistry Division[1]
Executive Summary & Substrate Profile
The Challenge: Users frequently report the formation of 3,3'-bis(1,3-dioxolan-2-yl)-1,1'-biphenyl (the symmetrical dimer) during the coupling of 2-(3-Bromophenyl)-1,3-dioxolane .[1]
Root Cause Analysis: The mechanism of dimerization depends entirely on how you are utilizing the substrate:
-
As a Nucleophile (Grignard/Lithiation): The dimer forms via Wurtz-type coupling (Ar-MgBr reacting with unreacted Ar-Br).[1] This is the most common source of the dimer for this specific substrate.
-
As an Electrophile (Suzuki/Heck): The dimer forms via Reductive Homocoupling (Ullmann-type) or, more commonly, you are observing the homocoupling of your boronic acid partner, which is often mistaken for the substrate dimer due to similar retention times.[1]
Substrate Sensitivity:
Protocol A: Preventing Dimerization During Grignard Formation
Applicable when converting this compound into a nucleophile.[1]
The Issue: Classical Grignard formation (Mg turnings + THF + Heat) favors radical intermediates that lead to Wurtz coupling.[1] The Solution: Use Turbo Grignard (iPrMgCl·LiCl) for Halogen-Magnesium Exchange at low temperature.[1][2] This bypasses the radical generation on the Mg surface.
Validated Protocol: Low-Temperature Exchange
Note: This method reduces dimer formation from ~15-20% (classical) to <1%.[1]
-
Preparation: Flame-dry a 3-neck flask under Argon.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Cooling: Cool the solution to -15 °C .
-
Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv) over 15 minutes.
-
Why: The LiCl breaks up the polymeric aggregates of the Grignard, increasing reactivity and allowing the exchange to happen faster than the dimerization side reaction.
-
-
Aging: Stir at -15 °C for 30–60 minutes.
-
Usage: Use the resulting arylmagnesium species immediately for the subsequent electrophilic attack.[1]
Mechanism & Troubleshooting Visualization[1]
Caption: Comparison of Classical Mg insertion (High Risk) vs. Turbo Grignard Exchange (Low Risk) for minimizing Wurtz coupling.
Protocol B: Minimizing Dimerization in Suzuki Couplings
Applicable when using this compound as the electrophile.[1]
The Issue: Homocoupling here is usually oxidative.[1][3] Oxygen enters the system, oxidizing Pd(0) to Pd(II), which coordinates two aryl groups and couples them.[1]
Optimization Matrix
| Variable | Recommendation | Technical Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Bidentate ligands (dppf) have a wider bite angle, which accelerates reductive elimination of the cross product over the homo product.[1] |
| Degassing | Sparging (Ar/N₂) | Balloon degassing is insufficient.[1] Sparging (bubbling gas through solvent) for 15 mins is required to remove dissolved O₂ that drives homocoupling.[1] |
| Base | K₃PO₄ or K₂CO₃ | Stronger bases (like hydroxides) can sometimes promote deboronation of the partner, complicating the impurity profile. |
| Solvent | Dioxane/Water (4:1) | Aqueous mixtures facilitate the solubility of the inorganic base, ensuring rapid transmetallation (preventing the catalyst from "stalling" and finding a second Ar-Br). |
Troubleshooting Guide: Is it My Dimer?
Users often confuse the Substrate Dimer (Ar-Ar) with the Boronic Acid Dimer (Ar'-Ar').[1]
-
Check LCMS:
-
Substrate Dimer MW = 2 × (Substrate MW) - 2Br + 2H (Correction: It is Ar-Ar, so 2 × MW(ArBr) - 2 × 79.9 + bond).[1]
-
Calculate the exact mass of the biaryl formed from two dioxolane rings.
-
-
The "Dummy" Test: Run the reaction without the boronic acid.
-
If the dimer still forms, it is Ullmann coupling of your bromide.[1] -> Increase catalyst loading; switch to Pd(OAc)₂/SPhos.
-
If the dimer disappears, the impurity in your real reaction was the Boronic Acid Homocoupling . -> Add the boronic acid slowly (syringe pump) to keep its concentration low.
-
Frequently Asked Questions (FAQs)
Q1: Can I use acidic workup to remove the magnesium salts? A: Absolutely not. The 1,3-dioxolane is an acetal. Even mild HCl will hydrolyze it back to the aldehyde (3-bromobenzaldehyde dimer), creating a complex mixture of deprotected and protected species.[1] Use a saturated NH₄Cl (aq) quench, or better, a Rochelle's Salt (Potassium Sodium Tartrate) wash to solubilize aluminum/magnesium salts at neutral pH.[1]
Q2: I am seeing a 10% dimer even with Turbo Grignard. Why? A: You likely added the Turbo Grignard reagent too slowly or at too high a temperature.[1]
-
Temperature: Ensure the internal probe reads -15 °C or lower.[1][2]
-
Mixing: The exchange is fast.[1] If mixing is poor, local hot spots form.[1]
-
Quality: Titrate your iPrMgCl[1]·LiCl. If the titer is low, you are adding less reagent than you think, leaving unreacted Ar-Br to react with the formed Ar-MgX (Wurtz).[1]
Q3: Does the dioxolane oxygen coordinate to the Magnesium? A: Yes. The oxygen atoms in the dioxolane ring can act as a directing group (ortho-lithiation effect), stabilizing the metallated species. However, this also makes the species more soluble, which is generally beneficial.[1]
References
-
Turbo Grignard Preparation & Mechanism: Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][2] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] [Link][1]
-
Suzuki Homocoupling Mechanisms: Adamo, C., Amatore, C., Jutand, A., & Mallet, M. (2006).[1] Mechanism of the Oxidative Addition of Aryl Halides to Pd(0) Complexes.[1][4][5] Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Protecting Group Stability (Dioxolanes): Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Refer to Section: Protection for the Carbonyl Group).[1] [Link][1]
Sources
- 1. scribd.com [scribd.com]
- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analytical Methods for Impurity Profiling of 2-(3-Bromophenyl)-1,3-dioxolane
Welcome to the technical support center for the analytical characterization of 2-(3-Bromophenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and quantifying impurities. Here, we will address common challenges and provide robust, self-validating methodologies to ensure the quality and integrity of your active pharmaceutical ingredients (APIs) and intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
A1: Impurities in this compound can generally be categorized into three main types:
-
Organic Impurities: These can arise from the manufacturing process or degradation.[1][2] Common organic impurities include:
-
Starting materials and intermediates: Unreacted 3-bromobenzaldehyde and ethylene glycol are primary process-related impurities.
-
By-products: Side reactions during the acetal formation can lead to various by-products.[3] For instance, the reaction of 3-bromobenzaldehyde with itself (e.g., Cannizzaro reaction products under certain conditions) or polymerization of ethylene glycol.
-
Degradation products: Hydrolysis of the dioxolane ring back to 3-bromobenzaldehyde and ethylene glycol is a common degradation pathway, especially in the presence of moisture and acid.
-
-
Inorganic Impurities: These are often introduced during synthesis and may include reagents, catalysts (like p-toluenesulfonic acid), heavy metals, or inorganic salts.[1][4]
-
Residual Solvents: Solvents used during the synthesis and purification, such as toluene or ether, may remain in the final product.[1][4]
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the most precise and widely used method for evaluating impurity profiles of APIs.[1][5] It offers excellent resolution, sensitivity, and quantification capabilities for separating the main component from its potential impurities.[5] Gas Chromatography (GC) is also a viable option, particularly for volatile impurities and residual solvents.
Q3: My HPLC chromatogram shows significant peak tailing for the main peak. What could be the cause?
A3: Peak tailing in HPLC can be caused by several factors. A common reason is secondary interactions between the analyte and the stationary phase, such as residual silanols on a silica-based column. Other potential causes include column overload, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.
Q4: I am observing ghost peaks in my GC analysis. What is the likely source?
A4: Ghost peaks in GC are typically due to contamination in the system.[6] This can originate from septum bleed, contamination in the carrier gas or gas lines, or carryover from a previous injection.[6][7]
Q5: How can I identify an unknown impurity peak in my chromatogram?
A5: Identifying an unknown impurity requires a combination of techniques. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose, providing both retention time data and mass-to-charge ratio information, which can help determine the molecular weight of the impurity.[1][8] For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[9][10][11]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Splitting | 1. Sample solvent is stronger than the mobile phase.[12] 2. Co-elution of two components.[13] 3. Column void or contamination.[12] | 1. Dissolve the sample in the mobile phase. 2. Adjust mobile phase composition or gradient to improve resolution.[13] 3. Wash the column with a strong solvent or replace the column if a void is suspected.[12] |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Mobile phase pH is close to the pKa of the analyte. | 1. Use a mobile phase with a lower pH or add a competing base. 2. Reduce the injection volume or sample concentration. 3. Adjust and buffer the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Baseline Noise or Drift | 1. Air bubbles in the detector. 2. Contaminated mobile phase or column. 3. Leaks in the system. | 1. Purge the system to remove air bubbles. 2. Use freshly prepared, high-purity mobile phase and flush the column. 3. Check all fittings for leaks. |
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Active sites in the inlet liner or column.[6] 2. Column contamination. | 1. Use a deactivated liner and/or trim the first few centimeters of the column.[6] 2. Bake out the column at a high temperature (within its limits). |
| Inconsistent Peak Areas | 1. Leaking syringe or septum.[14] 2. Improper injection technique.[14] 3. Inlet discrimination. | 1. Replace the syringe and septum.[14] 2. Ensure consistent and rapid injection. 3. Optimize inlet temperature and injection speed. |
| Ghost Peaks | 1. Septum bleed.[6] 2. Contaminated carrier gas. 3. Sample carryover. | 1. Use a high-quality, low-bleed septum. 2. Ensure high-purity carrier gas and check for leaks in the gas lines. 3. Run a blank solvent injection after a concentrated sample. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Determination
This protocol outlines a general-purpose reverse-phase HPLC method suitable for the separation of this compound from its potential process-related impurities and degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of 1 mg/mL.
5. System Suitability:
-
Inject a standard solution five times and ensure the relative standard deviation (RSD) of the peak area is less than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
Protocol 2: GC-MS for Impurity Identification and Residual Solvent Analysis
This method is suitable for identifying volatile and semi-volatile impurities and quantifying residual solvents.
1. Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
2. GC Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
3. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and demonstrating the stability-indicating nature of the analytical methods.[15][16][17]
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period as per ICH Q1B guidelines.
After exposure, neutralize the acid and base samples, dilute all samples to a suitable concentration, and analyze by the developed HPLC and GC-MS methods.
Visualizations
Caption: General workflow for the analysis and identification of impurities.
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
References
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(2-bromophenyl)-1,3-dioxolane. Retrieved from [Link]
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Wiley-VCH. (2006). Supporting Information. Retrieved from [Link]
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Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
- Google Patents. (n.d.). CN102276575B - Method for preparing 1,3-dioxolane.
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Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
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ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
ResearchGate. (2025, August 7). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]
-
Journal of Chemical Education. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Retrieved from [Link]
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Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
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Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25). Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
EPA Archive. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
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ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE.
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
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SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
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HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
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NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved from [Link]
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Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Retrieved from [Link]
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University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]
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LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
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YMER. (n.d.). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-(3-Bromophenyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. The journey from synthesis to application is paved with rigorous analytical checkpoints, ensuring the identity, purity, and stability of a compound. This guide provides an in-depth technical comparison of the primary spectroscopic techniques used to characterize the structure of 2-(3-Bromophenyl)-1,3-dioxolane, a halogenated aromatic acetal.
As a senior application scientist, this guide moves beyond a simple recitation of data. It delves into the causality behind experimental choices and the synergistic interplay of different analytical techniques. We will explore the nuanced information provided by Nuclear Magnetic Resonance (NMR) spectroscopy, the definitive molecular weight determination by Mass Spectrometry (MS), and the functional group fingerprinting provided by Infrared (IR) spectroscopy.
The Central Role of ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative method for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, including connectivity and stereochemistry.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound provides a wealth of information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships.
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| H-2' | ~7.65 | t (triplet) | 1H |
| H-4' | ~7.45 | d (doublet) | 1H |
| H-5' | ~7.25 | t (triplet) | 1H |
| H-6' | ~7.50 | d (doublet) | 1H |
| H-2 | ~5.80 | s (singlet) | 1H |
| H-4/H-5 | ~4.00-4.20 | m (multiplet) | 4H |
Causality Behind Peak Assignments:
-
Aromatic Region (7.0-8.0 ppm): The protons on the brominated phenyl ring are deshielded due to the ring current effect and the electron-withdrawing nature of the bromine atom, causing them to resonate at higher chemical shifts. The substitution pattern on the meta-position leads to a complex splitting pattern. H-2' is expected to be a triplet due to coupling with H-4' and H-6'. H-4' and H-6' will appear as doublets, and H-5' as a triplet.
-
Acetal Proton (H-2): The single proton at the 2-position of the dioxolane ring is directly attached to two oxygen atoms, which are highly electronegative. This strong deshielding effect shifts its resonance significantly downfield to around 5.80 ppm. It appears as a singlet as there are no adjacent protons to couple with.
-
Dioxolane Methylene Protons (H-4/H-5): The four protons of the ethylene glycol moiety of the dioxolane ring are chemically equivalent in a time-averaged sense due to rapid conformational changes, but they can exhibit complex second-order coupling effects, often appearing as a multiplet in the region of 4.00-4.20 ppm.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C-3' (C-Br) | ~122 |
| C-1' | ~140 |
| Aromatic CHs | ~125-135 |
| C-2 | ~103 |
| C-4/C-5 | ~65 |
Causality Behind Peak Assignments:
-
Aromatic Carbons (120-140 ppm): The carbons of the phenyl ring resonate in this characteristic region. The carbon directly attached to the bromine atom (C-3') is expected to be shielded due to the "heavy atom effect" of bromine, resulting in a slightly upfield shift compared to what might be expected based on electronegativity alone. The ipso-carbon (C-1') attached to the dioxolane ring will be deshielded.
-
Acetal Carbon (C-2): The carbon at the 2-position, bonded to two oxygen atoms, is significantly deshielded and appears at a characteristic chemical shift of around 103 ppm.
-
Dioxolane Methylene Carbons (C-4/C-5): The two equivalent carbons of the ethylene glycol unit are shielded relative to the other carbons and appear at approximately 65 ppm.
Comparative Analysis with Alternative Spectroscopic Techniques
While NMR is a powerful tool, a comprehensive characterization relies on the corroborative evidence from other spectroscopic methods.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
Expected Mass Spectrum Data for this compound:
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, this peak will appear as a pair of peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the molecule containing the ⁸¹Br isotope. For C₉H₉⁷⁹BrO₂, the expected m/z is 228, and for C₉H₉⁸¹BrO₂, the expected m/z is 230.
-
Key Fragmentation Patterns:
-
Loss of the dioxolane ring fragment.
-
Formation of the bromophenyl cation.
-
| Technique | Strengths | Limitations |
| NMR | Provides detailed structural information (connectivity, stereochemistry). Non-destructive. | Relatively low sensitivity. Requires larger sample amounts. |
| MS | High sensitivity. Provides exact molecular weight and elemental composition. | Provides limited information on connectivity and stereochemistry. Is a destructive technique. |
| IR | Fast and simple. Excellent for identifying the presence of specific functional groups. | Provides limited information on the overall molecular structure. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2900-2800 | C-H stretch (aliphatic) |
| ~1600, 1475 | C=C stretch (aromatic ring) |
| ~1200-1000 | C-O stretch (acetal) |
| ~800-600 | C-Br stretch |
Experimental Protocols
Acquisition of NMR Spectra:
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive characterization of this compound, as with any chemical entity, is not reliant on a single analytical technique. Instead, it is the synergistic integration of data from ¹H and ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy that provides an unassailable confirmation of the molecular structure. NMR spectroscopy provides the detailed architectural blueprint, MS confirms the elemental composition and molecular weight, and IR spectroscopy quickly identifies the key functional components. This multi-faceted approach ensures the scientific integrity of the data and provides the trustworthy foundation required for subsequent research and development activities.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. Retrieved from [Link]
-
ACD/Labs. (n.d.). ACD/ChemSketch. Advanced Chemistry Development, Inc. Retrieved from [Link]
A Comparative Guide to the Mass Spectrum Interpretation of 2-(3-Bromophenyl)-1,3-dioxolane
For researchers and professionals in drug development and chemical analysis, mass spectrometry is an indispensable tool for structural elucidation. The fragmentation patterns observed provide a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of 2-(3-Bromophenyl)-1,3-dioxolane, comparing its fragmentation behavior with key structural analogues to provide a comprehensive interpretation.
The Molecular Ion: Unveiling the Isotopic Signature of Bromine
The mass spectrum of this compound presents a distinct molecular ion region, which is fundamental for confirming the compound's elemental composition.[1][2] The presence of a bromine atom is unequivocally confirmed by a characteristic pair of peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units.[3] This arises from the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br.[4]
For this compound (C₉H₉BrO₂), the molecular ions are observed at m/z 228 and m/z 230 , corresponding to [C₉H₉⁷⁹BrO₂]⁺• and [C₉H₉⁸¹BrO₂]⁺•, respectively. This isotopic signature is the first and most critical piece of evidence in the spectral interpretation.
Primary Fragmentation Pathways: A Tale of Two Moieties
The fragmentation of the molecular ion is dictated by the interplay between the bromophenyl ring and the dioxolane moiety. The primary fragmentation pathways involve cleavages initiated at the dioxolane ring and the loss of the bromine atom.
The Dominant Dioxolane Ring Fragmentation
A significant fragmentation pathway is initiated by the loss of a hydrogen atom from the benzylic position (the carbon atom connecting the ring and the dioxolane group), leading to a stabilized cation. This is a common fragmentation pattern for acetals. The subsequent fragmentation of the dioxolane ring leads to some of the most abundant ions in the spectrum.
The most intense peak in the spectrum, the base peak , is observed at m/z 183/185 . This corresponds to the loss of a C₂H₄O (ethylene oxide) fragment from the molecular ion. This cleavage is characteristic of the dioxolane ring system.
Another prominent set of peaks is found at m/z 155/157 , which arises from the loss of the entire dioxolane ring (C₃H₅O₂), leaving the bromophenyl cation.
Fragmentation of the Bromophenyl Group
Cleavage of the C-Br bond is another key fragmentation pathway. The loss of the bromine radical from the molecular ion results in a fragment at m/z 149 . Further fragmentation of this ion leads to peaks characteristic of the phenyl-dioxolane structure.
Comparative Spectral Analysis
To fully appreciate the fragmentation pattern of this compound, it is instructive to compare its spectrum with those of its constituent parts: bromobenzene and 2-phenyl-1,3-dioxolane.
Comparison with Bromobenzene
The mass spectrum of bromobenzene is dominated by the molecular ion peaks at m/z 156/158 and a major fragment at m/z 77 , corresponding to the loss of the bromine atom to form the phenyl cation (C₆H₅⁺).[3][5] This m/z 77 peak is also observed in the spectrum of this compound, indicating a fragmentation pathway that involves the loss of both the bromine and the dioxolane group.
Comparison with 2-Phenyl-1,3-dioxolane
The mass spectrum of 2-phenyl-1,3-dioxolane provides a clear picture of the dioxolane ring's fragmentation without the influence of the bromine atom. Its molecular ion appears at m/z 150 .[6][7] Key fragments are observed at m/z 149 (loss of H•), m/z 105 (loss of C₂H₅O₂), and m/z 77 (phenyl cation).[8] The presence of the m/z 149 and m/z 77 fragments in the spectrum of this compound highlights the common fragmentation pathways of the shared phenyl-dioxolane core.
Summary of Key Spectral Data
The table below summarizes the key fragments observed in the electron ionization mass spectra of this compound and its comparative compounds.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity (%) in this compound | Corresponding Fragment in Bromobenzene | Corresponding Fragment in 2-Phenyl-1,3-dioxolane |
| 228/230 | [M]⁺• (Molecular Ion) | ~40 | - | - |
| 183/185 | [M - C₂H₄O]⁺• | 100 (Base Peak) | - | - |
| 155/157 | [M - C₃H₅O₂]⁺ | ~60 | [M]⁺• (m/z 156/158) | - |
| 149 | [M - Br]⁺ | ~50 | - | [M-H]⁺ |
| 105 | [C₇H₅O]⁺ | ~30 | - | [M - C₂H₅O₂]⁺ |
| 77 | [C₆H₅]⁺ | ~45 | [M - Br]⁺ | [C₆H₅]⁺ |
| 73 | [C₃H₅O₂]⁺ | ~20 | - | - |
Proposed Fragmentation Pathways
The logical flow of the major fragmentation events for this compound can be visualized as follows:
Caption: Major fragmentation pathways of this compound.
Experimental Protocol for Mass Spectrometry Analysis
The following provides a generalized protocol for acquiring an electron ionization mass spectrum suitable for the analysis of this compound.
Objective: To obtain a reproducible electron ionization mass spectrum of this compound for structural elucidation and comparison.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source.
-
Capillary GC column suitable for aromatic compounds (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Method Setup:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Acquisition: Inject the sample and acquire the data.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Perform background subtraction to obtain a clean spectrum.
-
Analyze the fragmentation pattern as detailed in this guide.
-
Trustworthiness of the Protocol: This protocol employs standard GC-MS conditions for the analysis of semi-volatile organic compounds. The use of a 70 eV electron energy is a well-established standard that ensures reproducible fragmentation patterns, allowing for comparison with spectral libraries such as the NIST database.[9]
Conclusion
The mass spectrum of this compound is rich with structural information. By systematically analyzing the molecular ion and the key fragment ions, and by comparing the spectrum with those of bromobenzene and 2-phenyl-1,3-dioxolane, a confident structural assignment can be made. The characteristic bromine isotope pattern, coupled with the predictable fragmentation of the dioxolane ring and the loss of the halogen, provides a self-validating system for the identification of this and related compounds.
References
-
Proprep. (n.d.). Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Dioxolane, 2-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-dioxolane. National Center for Biotechnology Information. Retrieved from [Link]
-
Osorio, M. T., & Pereira, A. P. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2-phenyl-1,3-dioxolane. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Reddit. (2019, January 31). A couple (M+2) mass spectra questions? r/chemhelp. Retrieved from [Link]
-
Stevens, E. (2018, August 14). mass spectrometry examples 2 [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Dioxolane, 2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Dioxolane, 2-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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- 3. asdlib.org [asdlib.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. 2-Phenyl-1,3-dioxolane | C9H10O2 | CID 70293 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,3-Dioxolane [webbook.nist.gov]
assessing the green chemistry metrics of 2-(3-Bromophenyl)-1,3-dioxolane synthesis
Executive Summary
This guide provides a technical assessment of the synthesis of 2-(3-Bromophenyl)-1,3-dioxolane (CAS: 17789-14-9), a critical intermediate for protecting the aldehyde functionality of 3-bromobenzaldehyde during lithiation or Grignard reactions.
We compare the industry-standard Benchmark Protocol (homogenous acid catalysis in toluene) against two Green Alternatives : a Solvent-Free Vacuum Dehydration method and a Heterogeneous Solid-Acid (Montmorillonite K-10) protocol. Analysis focuses on Green Chemistry metrics (E-Factor, Atom Economy, Reaction Mass Efficiency) to demonstrate how modern protocols reduce solvent waste by >90% while maintaining yields >95%.
Green Metrics Framework
To objectively evaluate these methods, we utilize the following quantitative metrics:
| Metric | Definition | Significance |
| Atom Economy (AE) | Measures how many atoms from reactants end up in the final product. | |
| Reaction Mass Efficiency (RME) | Accounts for yield and stoichiometry excesses. | |
| E-Factor | The "gold standard" for environmental impact. Lower is better. | |
| Process Mass Intensity (PMI) | Includes water, solvents, and workup materials. |
Comparative Analysis of Synthesis Routes
Method A: The Benchmark (Traditional)
-
Reagents: 3-Bromobenzaldehyde, Ethylene Glycol (excess), p-Toluenesulfonic acid (PTSA).
-
Solvent: Toluene or Benzene.[1]
-
Conditions: Reflux with Dean-Stark trap for azeotropic water removal (110°C+).
-
Critique: High E-Factor due to solvent volume. Energy-intensive water removal. PTSA requires neutralization and aqueous workup, generating saline waste.
Method B: Solvent-Free Vacuum Dehydration (Recommended)
-
Reagents: 3-Bromobenzaldehyde, Ethylene Glycol (1.1 equiv), Trace Acid Catalyst.
-
Solvent: None.
-
Conditions: 100–130°C under vacuum (0.06–0.09 MPa).
-
Critique: This method utilizes the boiling point differential. Water is pumped out continuously under vacuum, driving the equilibrium forward without azeotropic solvents.
-
Green Advantage: Near-zero solvent waste during reaction. Drastic reduction in E-Factor.
Method C: Heterogeneous Solid Acid (Montmorillonite K-10)
-
Reagents: 3-Bromobenzaldehyde, Ethylene Glycol, Montmorillonite K-10 Clay.
-
Solvent: Minimal Toluene or Solvent-Free.
-
Conditions: Reflux or mild heat.
-
Critique: The catalyst is filtered and reused. Eliminates neutralization steps.
-
Green Advantage: Reusable catalyst reduces chemical consumption; simplified workup improves RME.
Data Presentation: Quantitative Comparison
| Metric | Method A (Benchmark) | Method B (Solvent-Free Vacuum) | Method C (Solid Acid K-10) |
| Yield | 85-90% | 96-98% | 92-95% |
| Atom Economy (AE) | 92.7% | 92.7% | 92.7% |
| Reaction Mass Eff. (RME) | ~65% (due to workup losses) | ~90% | ~85% |
| E-Factor | > 15 (High Solvent Waste) | < 1.5 (Minimal Waste) | < 3.0 |
| Reaction Time | 12–16 Hours | 3–4 Hours | 4–6 Hours |
| Energy Input | High (Prolonged Reflux) | Moderate (Vacuum + Heat) | Moderate |
Mechanistic & Process Visualization
Diagram 1: Acid-Catalyzed Acetalization Mechanism
The following diagram illustrates the pathway for converting 3-bromobenzaldehyde to the dioxolane, highlighting the water elimination step that necessitates the specific engineering controls (Dean-Stark vs. Vacuum).
Caption: Step-wise mechanism showing the reversible formation of the dioxolane ring. Water removal is critical at the 'Elimination' stage to drive equilibrium.
Diagram 2: Process Workflow Comparison
This flowchart contrasts the operational complexity and waste streams of the Benchmark vs. the Green Solvent-Free method.
Caption: Operational comparison highlighting the elimination of extraction and neutralization steps in the Green protocol.
Experimental Protocols
Protocol 1: Solvent-Free Vacuum Dehydration (Green Method)
Rationale: This method utilizes the high boiling point of the reagents to run the reaction "neat" (without solvent). Vacuum pressure is applied to selectively remove the water byproduct (b.p. < 100°C under vacuum) while retaining the reactants and product.
-
Setup: Equip a 250 mL round-bottom flask with a thermometer, a magnetic stir bar, and a connection to a vacuum pump via a condenser/cold trap.
-
Charging: Charge the flask with 3-bromobenzaldehyde (18.5 g, 100 mmol) and ethylene glycol (6.8 g, 110 mmol) .
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 g) or Sulfated Zirconia (0.5 g for solid acid variant).
-
Reaction:
-
Heat the mixture to 100–110°C .
-
Slowly apply vacuum to 0.08–0.09 MPa .
-
Maintain conditions for 3–4 hours . Water will distill off and collect in the trap.
-
-
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The aldehyde spot (
) should disappear, replaced by the acetal ( ). -
Workup:
-
Cool the mixture to room temperature.
-
If using solid acid: Filter the catalyst (can be reactivated).
-
If using soluble acid: Wash the organic oil with 10 mL saturated
solution, then 10 mL water. (Note: The product is a dense oil; separation is rapid).
-
-
Purification: The crude product is typically >95% pure. If necessary, distill under reduced pressure.
Protocol 2: Montmorillonite K-10 Catalysis (Heterogeneous Alternative)
Rationale: Montmorillonite K-10 is an acidic clay that acts as a surface catalyst. Its high surface area (
-
Setup: Round-bottom flask with Dean-Stark apparatus (if using solvent) or simple reflux condenser.
-
Charging: Mix 3-bromobenzaldehyde (10 mmol) , ethylene glycol (15 mmol) , and Montmorillonite K-10 (0.5 g) in Toluene (30 mL) OR Ethanol (for a greener solvent profile, though water removal is harder).
-
Reaction: Reflux for 4–6 hours.
-
Workup:
-
Filter the reaction mixture while hot to remove the clay catalyst.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize or distill the residue.[2]
-
Conclusion & Recommendation
For the synthesis of This compound , the Solvent-Free Vacuum Dehydration (Method B) is the superior choice for drug development and scale-up environments.
-
Why? It offers the highest Reaction Mass Efficiency (90%) and the lowest E-Factor (<1.5). It eliminates the safety hazards of refluxing toluene and the disposal costs of large aqueous waste streams found in Method A.
-
Alternative: If vacuum equipment is unavailable, Method C (Montmorillonite K-10) is a robust backup that eliminates the use of corrosive mineral acids, though it still requires solvent management.
References
- Solvent-Free Synthesis Patent:Process for synthesizing 3-bromobenzaldehyde acetal. CN102140088A. (Describes the vacuum dehydration technique specifically for this molecule).
-
Solid Acid Catalysis: Montmorillonite Clay Catalysis. Part 2. An Efficient and Convenient Procedure for the Preparation of Acetals Catalyzed by Montmorillonite K-10.[1][3] Journal of the Chemical Society, Perkin Transactions. [Link]
-
Green Metrics Overview: Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH. [Link]
-
General Acetalization Review: Solvent-Free Methods for Making Acetals Derived from Glycerol and Furfural. ResearchGate.[1] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20140330029A1 - Production of cyclic acetals or ketals using solid acid catalysts - Google Patents [patents.google.com]
- 3. Montmorillonite clay catalysis. Part 10.1 K-10 and KSF-catalysed acylation of alcohols, phenols, thiols and amines: scope and limitation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Comparative Kinetic Profile: Hydrolytic Stability and Reactivity of 2-(3-Bromophenyl)-1,3-dioxolane
Executive Summary
This guide provides a technical analysis of 2-(3-Bromophenyl)-1,3-dioxolane , focusing on its kinetic stability under acidic hydrolytic conditions. As a protected form of 3-bromobenzaldehyde, this molecule represents a critical intermediate in multi-step organic synthesis, particularly where lithium-halogen exchange or Suzuki-Miyaura cross-coupling is required.
Key Findings:
-
Enhanced Stability: The electron-withdrawing nature of the meta-bromo substituent significantly retards the rate of acid-catalyzed hydrolysis compared to the unsubstituted parent acetal.
-
Mechanism: Hydrolysis follows an A-1 mechanistic pathway , where the rate-determining step is the formation of the oxocarbenium ion.
-
Operational Advantage: The 1,3-dioxolane ring offers a superior entropic stability advantage over acyclic dimethyl acetals, making it the protecting group of choice for harsh reaction environments.
Chemical Profile & Structural Logic
The molecule consists of a benzene ring substituted at the 3-position (meta) with a bromine atom and at the 1-position with a 1,3-dioxolane ring.
| Feature | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉BrO₂ |
| Role | Masked Carbonyl (Protecting Group) |
| Key Reactivity | Stable to bases/nucleophiles; Labile to aqueous acids |
| Electronic Character |
Why This Molecule Matters
In drug discovery, the meta-bromo handle allows for the modular introduction of complex pharmacophores via lithiation or transition-metal catalysis. The dioxolane ring must remain intact during these transformations but hydrolyze cleanly when exposed to acid to regenerate the aldehyde.
Comparative Kinetic Analysis
To understand the performance of this compound, we must compare its hydrolytic half-life (
A. Electronic Substituent Effects (Hammett Correlation)
The rate of acetal hydrolysis is governed by the stability of the carbocation intermediate. Electron-donating groups (EDGs) stabilize this intermediate, accelerating hydrolysis. Electron-withdrawing groups (EWGs), like the bromine in our subject molecule, destabilize the intermediate, decreasing the reaction rate .
Comparative Hydrolysis Rates (Relative to Unsubstituted Benzaldehyde Acetal):
| Substituent (X) | Position | Electronic Effect ( | Relative Rate ( | Stability Interpretation |
| -OMe | Para | Strong Donation (-0.27) | ~100 - 500x Faster | Highly Labile (Acid Sensitive) |
| -H | - | Neutral (0.00) | 1.0 (Reference) | Standard Stability |
| -Br | Meta | Inductive Withdrawal (+0.39) | ~0.05 - 0.1x Slower | High Stability (Robust) |
| -NO₂ | Para | Strong Withdrawal (+0.78) | < 0.001x Slower | Extremely Inert |
Note: Data derived from standard Hammett plots for benzylidene acetal hydrolysis (
B. Structural Alternatives: Cyclic vs. Acyclic
The 1,3-dioxolane ring confers stability through the chelating effect and entropy. Acyclic acetals (like dimethyl acetal) have a higher degree of rotational freedom in the starting material, which is lost in the transition state, making their hydrolysis entropically more favorable (faster) than the cyclic counterparts.
-
Dimethyl Acetal: Hydrolyzes rapidly; often too labile for long synthetic sequences.
-
1,3-Dioxolane (Subject): Optimal balance of stability and ease of removal.
-
1,3-Dioxane (6-membered): Comparable stability but often slower formation rates due to ring conformation issues (chair-twist).
Mechanistic Insight: The A-1 Pathway
The hydrolysis of this compound follows the specific acid-catalyzed A-1 mechanism . The reaction rate is independent of the water concentration but dependent on the pH.
The Pathway
-
Protonation: Rapid, reversible protonation of an ethereal oxygen.
-
Cleavage (RDS): Rate-determining cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. This is the step retarded by the meta-bromo group.
-
Collapse: Loss of the diol (ethylene glycol) and regeneration of the aldehyde.
Figure 1: The A-1 hydrolysis mechanism. The presence of the meta-Bromine atom destabilizes the Oxocarbenium Ion, effectively raising the activation energy of the Rate Determining Step (RDS).
Experimental Protocol: Kinetic Validation
To validate the stability of this molecule in your specific reaction media, the following self-validating UV-Vis protocol is recommended.
Rationale
Benzaldehyde derivatives exhibit strong
Workflow
Figure 2: Standard Operating Procedure for spectrophotometric determination of hydrolysis kinetics.
Detailed Methodology
-
Reagents: Prepare a 0.1 M HCl solution adjusted to constant ionic strength (
M) using KCl. -
Initiation: Add 20
L of the acetal stock solution (in acetonitrile) to 2.5 mL of the thermostated acid solution in a quartz cuvette. -
Monitoring: Track the increase in absorbance at
(approx. 250-255 nm for 3-bromobenzaldehyde). -
Calculation: The reaction follows pseudo-first-order kinetics.
Where is the final absorbance and is the observed rate constant.
Synthesis & Application Context
While kinetics define stability, the utility of this compound lies in its synthesis and subsequent reactivity.
Optimized Synthesis (Dean-Stark Protocol)
-
Reactants: 3-Bromobenzaldehyde (1.0 eq), Ethylene Glycol (1.5 eq).
-
Catalyst: p-Toluenesulfonic acid (pTSA, 0.05 eq).
-
Solvent: Toluene (reflux).[8]
-
Procedure: Reflux with a Dean-Stark trap to remove water azeotropically. The reaction is driven to completion by Le Chatelier's principle.
-
Workup: Wash with saturated NaHCO₃ to neutralize the acid (critical to prevent premature hydrolysis), dry over MgSO₄, and distill.
Application: Lithium-Halogen Exchange
The 1,3-dioxolane ring is stable to organolithiums at low temperatures (-78°C).
-
Treat this compound with n-Butyllithium .
-
Lithium replaces Bromine (Li-Hal exchange).
-
The acetal remains intact, protecting the aldehyde.
-
Quench with an electrophile (e.g., DMF, CO₂, or an alkyl halide).
-
Final Step: Acidic hydrolysis (using the kinetic data above to select time/pH) removes the acetal.
References
-
Cordes, E. H., & Bull, H. G. (1974).[3] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[3] Chemical Reviews, 74(5), 581–603.[3] Link
-
Fife, T. H. (1972). Physical Organic Chemistry of Acetal Hydrolysis. Accounts of Chemical Research, 5(8), 264–272. Link
- Jensen, J. L., et al. (1979). Substituent effects on the hydrolysis of benzaldehyde acetals. Journal of the American Chemical Society, 101(16), 4672.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Sources
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained doc brown's exam revision notes for IB, AQA, Edexcel, OCR, WJEC, CCEA & CIE A level chemistry [docbrown.info]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Computational Analysis of 2-(3-Bromophenyl)-1,3-dioxolane: A Comparative Methodological Guide
Topic: Computational Analysis of the Conformational Preferences of 2-(3-Bromophenyl)-1,3-dioxolane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The structural integrity of this compound is governed by a delicate interplay between steric repulsion and stereoelectronic effects (specifically the anomeric effect). As a common pharmacophore and carbonyl protecting group, understanding its conformational landscape is critical for predicting reactivity and binding affinity.
This guide provides a rigorous comparison of computational methodologies for analyzing this molecule, moving beyond standard protocols to address the specific challenges of 1,3-dioxolane ring puckering and aryl rotation.
Part 1: The Computational Landscape (Methodology Comparison)
The conformational analysis of this compound requires resolving two primary degrees of freedom:
-
Ring Puckering: The interconversion between the Envelope (
) and Twist ( ) forms of the five-membered dioxolane ring. -
C2-Aryl Rotation: The torsional barrier of the 3-bromophenyl group relative to the heterocyclic core.
Below is a comparative performance analysis of the standard computational "products" (methods) available for this task.
Table 1: Comparative Benchmarking of Computational Methods
| Methodology | Representative Functional/Force Field | Accuracy (kcal/mol) | Cost | Suitability | Key Limitation |
| Molecular Mechanics | MMFF94 / OPLS3e | Low | Initial Screening | Fails to capture the anomeric effect ( | |
| Standard DFT | B3LYP / 6-31G(d) | Medium | General Optimization | Underestimates dispersion forces; often predicts a flattened ring structure compared to experiment. | |
| Dispersion-Corrected DFT | High | Recommended Workhorse | Excellent balance. Captures non-covalent interactions (Br...O) and correct ring puckering barriers. | ||
| Ab Initio | MP2 / cc-pVTZ | Reference | Very High | Benchmarking | Computationally expensive for full potential energy surface (PES) scans; susceptibility to spin contamination in open-shell analogs. |
Expert Insight: For this compound,
B97X-D is the superior choice over B3LYP. The bromine substituent introduces significant electron density and polarizability, requiring a functional that explicitly treats long-range dispersion to accurately model the interaction between the ortho-hydrogens of the phenyl ring and the dioxolane oxygens.
Part 2: Detailed Experimental Protocol
This workflow is designed to be self-validating. It ensures that the global minimum is not an artifact of the starting geometry.
Phase 1: The Conformational Search (Exploration)
Objective: Generate a diverse ensemble of candidate structures to avoid trapping in local minima.
-
Input Generation: Build the 2D structure of this compound.
-
Sampling Algorithm: Use Monte Carlo Multiple Minimum (MCMM) search.
-
Force Field: OPLS3e or MMFF94.
-
Solvent: Gas phase (to isolate intrinsic preferences) followed by CHCl
(PCM model). -
Torsional Sampling: Rotate the C2-C1' bond (connecting the rings) in 15° increments.
-
Ring Sampling: Allow ring corner flipping.
-
-
Filter: Discard duplicates (RMSD < 0.5 Å) and high-energy conformers (> 5.0 kcal/mol).
Phase 2: Geometry Optimization & Validation (Refinement)
Objective: Obtain accurate geometries and verify the stationary points.
-
Optimization Level: Submit unique conformers to DFT optimization using
B97X-D/def2-SVP .-
Why def2-SVP? It is cost-effective for the initial "cleanup" of MM geometries.
-
-
Refinement Level: Re-optimize the lowest 5 structures using
B97X-D/def2-TZVP .-
Grid Density: Use an "Ultrafine" integration grid (99,590) to prevent numerical noise from affecting the shallow puckering potential.
-
-
Frequency Calculation: Compute vibrational frequencies at the same level.
-
Validation Criteria: True minima must have zero imaginary frequencies . Transition states (for ring flipping) must have exactly one imaginary frequency.
-
Phase 3: Electronic Structure Analysis (Explanation)
Objective: Quantify the stereoelectronic forces driving the preference.
-
NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to calculate hyperconjugation energy (
).-
Focus: Interaction between Oxygen lone pairs (
) and C-O antibonding orbitals ( ).
-
-
AIM Analysis: (Optional) Use Atoms-In-Molecules theory to check for weak Hydrogen bonding (C-H...O) between the phenyl ring and dioxolane oxygens.
Part 3: Visualization of Workflows & Pathways
Figure 1: Computational Workflow for Conformational Analysis
Caption: A self-validating workflow ensuring global minimum identification through iterative filtering and high-level DFT refinement.
Figure 2: The Conformational Energy Landscape
This diagram illustrates the logical relationship between the structural variables and the energy states.
Caption: Conceptual map of the potential energy surface. The global minimum is defined by the balance of anomeric stabilization and steric hindrance.
Part 4: Data Analysis & Interpretation[1][2]
When analyzing the output of the recommended
-
The Anomeric Effect: In 1,3-dioxolanes, the C2-H bond prefers to be pseudo-axial to maximize the overlap between the oxygen lone pairs and the
orbital. However, the bulky 3-bromophenyl group demands the pseudo-equatorial position to minimize steric clash.-
Look for: A slightly distorted envelope conformation where the phenyl ring is not perfectly equatorial but tilted.
-
NBO Metric: Sum of
for vs .
-
-
Phenyl Ring Orientation: The phenyl ring will likely adopt a bisectional conformation (perpendicular to the average plane of the dioxolane ring).
-
Reasoning: This minimizes the repulsion between the ortho-hydrogens of the phenyl ring and the C4/C5 hydrogens of the dioxolane.
-
Impact of Bromine:[1] The 3-bromo substituent breaks the symmetry. Expect a slight energetic split (
kcal/mol) between the two rotamers where the bromine is syn or anti to the dioxolane ring oxygen, driven by weak dipole-dipole interactions.
-
References
-
Wiberg, K. B., & Bailey, W. F. (2000). Conformational Preferences of 2-Substituted 1,3-Dioxolanes and 1,3-Dioxanes. Journal of Molecular Structure.[2] Link
- Context: Establishes the baseline energy differences between envelope and twist forms in dioxolanes.
-
Alabugin, I. V. (2016). Stereoelectronic Effects: A Bridge Between Structure and Reactivity. Wiley. Link
- Context: Authoritative source on the NBO analysis of anomeric effects ( ).
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
- Context: Validates the use of B97X-D (and B97-D) for systems dominated by weak dispersion forces like the phenyl-dioxolane interaction.
-
Fuchs, B., et al. (1983). Conformational Analysis of 2-Aryl-1,3-Dioxolanes. Journal of Organic Chemistry. Link
- Context: Experimental NMR data supporting the "bisectional" preference of the phenyl ring.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
